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  • Product: Methyl 2-methoxy-6-nonylbenzoate
  • CAS: 1171921-43-9

Core Science & Biosynthesis

Foundational

Methyl 2-methoxy-6-nonylbenzoate: Chemical Architecture, Physical Properties, and Synthesis Workflows

Executive Summary Methyl 2-methoxy-6-nonylbenzoate (Molecular Formula: C19H30O3) is a highly lipophilic, synthetically versatile aromatic ester. Belonging to the family of 6-alkyl-2-methoxybenzoates—compounds structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methoxy-6-nonylbenzoate (Molecular Formula: C19H30O3) is a highly lipophilic, synthetically versatile aromatic ester. Belonging to the family of 6-alkyl-2-methoxybenzoates—compounds structurally analogous to naturally occurring anacardic acids—this molecule serves as a critical intermediate and structural probe in drug discovery. Its unique molecular architecture makes it particularly valuable for synthesizing enzyme inhibitors that require deep insertion into hydrophobic protein clefts, as well as for developing lipid-anchored pharmacophores.

Molecular Architecture & Structure-Activity Relationship (SAR)

The structural framework of methyl 2-methoxy-6-nonylbenzoate (CCCCCCCCCc1cccc(OC)c1C(=O)OC) is defined by three distinct functional domains, each contributing specific physicochemical and biological properties:

  • The Nonyl Chain (C9H19): Located at the ortho-position relative to the ester, this long aliphatic tail imparts extreme lipophilicity. In biological contexts, it acts as a lipid anchor, facilitating membrane insertion or the occupation of deep, hydrophobic target pockets.

  • The Methoxy Group (-OCH3): Positioned at the opposite ortho-position, the methoxy group serves as a hydrogen bond acceptor. More importantly, it provides significant steric bulk, which restricts the free rotation of the adjacent ester group, locking the molecule into a predictable, low-energy conformation.

  • The Methyl Ester (-COOCH3): The core ester linkage functions dualistically. In synthetic chemistry, it acts as a robust protecting group for the underlying benzoic acid. In pharmacology, it can serve as a cleavable prodrug moiety, susceptible to hydrolysis by intracellular esterases to release the active 2-methoxy-6-nonylbenzoic acid.

SAR_Logic Molecule Methyl 2-methoxy-6-nonylbenzoate (Core Scaffold) Nonyl Nonyl Chain (C9) Lipophilic Anchoring Molecule->Nonyl Methoxy Methoxy Group (-OCH3) Steric Lock & H-Bond Acceptor Molecule->Methoxy Ester Methyl Ester (-COOCH3) Prodrug / Synthetic Protection Molecule->Ester

Structure-Activity Relationship (SAR) domains of Methyl 2-methoxy-6-nonylbenzoate.

Physicochemical Profile

The physical properties of methyl 2-methoxy-6-nonylbenzoate are heavily dictated by its long alkyl chain. While the core methoxybenzoate scaffold is typically a volatile liquid (as seen with [1][2] and [3][4]), the addition of the nonyl chain significantly increases the boiling point and lipophilicity. Topological polar surface area (TPSA) and exact mass parameters can be confidently extrapolated from the structurally analogous [5].

Table 1: Quantitative Physicochemical Properties

PropertyValueDerivation / Source Context
Molecular Formula C19H30O3Structural definition
Molecular Weight 306.44 g/mol Computed exact mass
Physical State (25°C) Viscous liquid / Low-melting solidExtrapolated from short-chain analogs[1]
LogP (Predicted) ~6.5Computed lipophilicity (Highly hydrophobic)
Hydrogen Bond Donors 0Structural derivation
Hydrogen Bond Acceptors 3Structural derivation
Rotatable Bonds 11Structural derivation
Topological Polar Surface Area 35.5 ŲAnalogous to CID 313884[5]

Biological Relevance in Drug Development

The 6-alkyl-2-methoxybenzoate scaffold is not merely a synthetic curiosity; it has targeted applications in antiparasitic and antimicrobial research. Homologous compounds, such as[6][7], have been actively evaluated for their inhibitory activity.

Specifically, the ethyl variant has demonstrated an IC50 of 2.50E+5 nM against recombinant glycosomal Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in Trypanosoma cruzi, the causative agent of Chagas disease, as documented in [8]. Methyl 2-methoxy-6-nonylbenzoate serves as a direct methyl-variant probe in these SAR studies, where the nonyl chain is critical for anchoring the inhibitor into the hydrophobic cleft of the GAPDH enzyme.

Advanced Synthetic Workflow: Negishi Cross-Coupling

As a Senior Application Scientist, I strongly advise against traditional Friedel-Crafts alkylation for synthesizing this compound. Friedel-Crafts reactions with nonyl halides are fundamentally flawed due to carbocation rearrangements, which inevitably lead to a mixture of branched alkyl isomers rather than the required linear C9 chain.

To ensure absolute regioselectivity and structural fidelity, a transition-metal-catalyzed Negishi Cross-Coupling is the optimal self-validating methodology.

Rationale & Causality

By utilizing an organozinc reagent (nonylzinc bromide) rather than a Grignard reagent (Kumada coupling), we suppress β-hydride elimination—a common side reaction that produces unwanted alkene byproducts. The choice of Pd(dppf)Cl2 as the catalyst is deliberate; its large bite angle facilitates the reductive elimination step, accelerating the formation of the desired C(sp2)-C(sp3) bond while perfectly preserving the delicate methyl ester and methoxy groups.

Step-by-Step Self-Validating Protocol
  • Catalyst Activation: In a flame-dried Schlenk flask under a strict argon atmosphere, charge 0.05 eq of Pd(dppf)Cl2 and 1.0 eq of methyl 2-bromo-6-methoxybenzoate.

    • Validation Check: The argon atmosphere prevents catalyst oxidation, ensuring the Pd(0) active species remains viable throughout the catalytic cycle.

  • Solvation: Add anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Stir at room temperature until the mixture is homogenous.

  • Reagent Addition: Dropwise add 1.2 eq of nonylzinc bromide (0.5 M in THF) via a syringe pump over 15 minutes.

    • Validation Check: The slight stoichiometric excess (1.2 eq) drives the reaction to absolute completion while allowing unreacted organozinc to be easily and safely quenched later.

  • Reaction Execution: Heat the mixture to 65 °C and stir for 12 hours.

    • Validation Check: Monitor the reaction via LC-MS every 4 hours. The reaction is deemed complete only when the starting aryl bromide mass peak completely disappears, ensuring full conversion without relying on arbitrary timeframes.

  • Quenching: Cool the vessel to room temperature and quench with saturated aqueous NH4Cl.

    • Causality: NH4Cl safely hydrolyzes the remaining organozinc reagent without risking the hydrolysis of the methyl ester, which could occur if strong acids or bases were used.

  • Isolation & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient of Hexane/EtOAc) to yield pure methyl 2-methoxy-6-nonylbenzoate.

SynthesisWorkflow Start Methyl 2-bromo-6-methoxybenzoate (Aryl Halide) Intermediate Reaction Mixture (THF, 65°C, 12h) Start->Intermediate Reagent Nonylzinc Bromide (Organozinc) Reagent->Intermediate Catalyst Pd(dppf)Cl2 Catalyst (Negishi Coupling) Catalyst->Intermediate Purification Silica Gel Chromatography (Hexane/EtOAc) Intermediate->Purification Product Methyl 2-methoxy-6-nonylbenzoate (Target Compound) Purification->Product

Synthetic workflow for Methyl 2-methoxy-6-nonylbenzoate via Negishi coupling.

Analytical Characterization Standards

To verify the success of the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, CDCl3): Look for a distinct triplet at ~0.88 ppm (integrating to 3H, terminal methyl of the nonyl chain), a large multiplet between 1.2–1.6 ppm (14H, internal methylenes), a triplet at ~2.5 ppm (2H, benzylic CH2), a sharp singlet at ~3.8 ppm (3H, Ar-OCH3), a sharp singlet at ~3.9 ppm (3H, COOCH3), and an aromatic multiplet between 6.7–7.3 ppm (3H).

  • Mass Spectrometry (ESI-MS): The expected pseudo-molecular ion [M+H]+ should manifest clearly at m/z 307.2.

References

  • National Center for Biotechnology Information. "Ethyl 2-methoxy-6-nonylbenzoate" PubChem CID 54583437. Available at:[Link]

  • BindingDB. "ethyl 2-methoxy-6-nonylbenzoate | CHEMBL1784981". Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 2-methoxy-". Available at:[Link]

  • National Center for Biotechnology Information. "Methyl 2-methoxy-6-pentadecylbenzoate" PubChem CID 313884. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide on Methyl 2-methoxy-6-nonylbenzoate: Molecular Weight, Exact Mass, and Analytical Workflows

Executive Summary Methyl 2-methoxy-6-nonylbenzoate is a highly lipophilic, alkyl-substituted methoxybenzoate. Compounds of this class are frequently encountered in advanced synthetic chemistry, often derived from natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methoxy-6-nonylbenzoate is a highly lipophilic, alkyl-substituted methoxybenzoate. Compounds of this class are frequently encountered in advanced synthetic chemistry, often derived from natural alkylsalicylic acids (such as anacardic acids) to serve as critical intermediates in structure-activity relationship (SAR) studies and drug discovery[1]. For researchers and analytical scientists, distinguishing this specific molecule from complex biological matrices or synthetic byproducts requires a rigorous understanding of its exact mass and high-resolution mass spectrometry (HRMS) behavior.

This whitepaper provides an authoritative breakdown of the physicochemical properties of Methyl 2-methoxy-6-nonylbenzoate, detailing the causality behind its analytical workflows and establishing self-validating protocols for its quantification.

Chemical Identity & Structural Elucidation

Methyl 2-methoxy-6-nonylbenzoate consists of a benzene ring core substituted with a methyl ester at position 1, a methoxy group at position 2, and a 9-carbon aliphatic chain (nonyl group) at position 6.

In analytical chemistry, distinguishing between the average molecular weight and the exact monoisotopic mass is a fundamental necessity:

  • Average Molecular Weight (292.418 g/mol ): Calculated using the standard, isotope-weighted atomic weights of the elements. This value is used for macroscopic laboratory preparations, such as calculating molarity for synthetic reactions.

  • Exact Monoisotopic Mass (292.203845 Da): Calculated using the mass of the most abundant, stable isotopes ( 12 C, 1 H, 16 O)[2]. In HRMS, this value is critical. Modern Orbitrap and Time-of-Flight (TOF) instruments rely on sub-ppm mass accuracy to differentiate the target analyte from isobaric interferences, ensuring absolute structural confirmation[3].

Quantitative Data Summary
ParameterValueComputational / Theoretical Basis
IUPAC Name Methyl 2-methoxy-6-nonylbenzoateSystematic structural nomenclature
Molecular Formula C 18​ H 28​ O 3​ Elemental composition
Average Molecular Weight 292.418 g/mol Isotope-weighted atomic weights
Monoisotopic Exact Mass 292.203845 DaSum of most abundant isotopes ( 12 C, 1 H, 16 O)
[M+H] + Adduct Exact Mass 293.211121 DaProtonated molecular ion (ESI+)
[M+Na] + Adduct Exact Mass 315.193069 DaSodiatated molecular ion (ESI+)

Analytical Workflows: High-Resolution Mass Spectrometry (HRMS)

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the extraction and HRMS quantification of Methyl 2-methoxy-6-nonylbenzoate.

Step-by-Step Methodology: LC-HRMS Quantitative Validation

Step 1: Sample Preparation and Matrix Spiking

  • Action: Aliquot 100 µL of the biological or synthetic matrix. Spike with 10 µL of an isotopically labeled internal standard (e.g., a D3​ -methoxy analog). Perform a liquid-liquid extraction (LLE) using 500 µL of MS-grade ethyl acetate. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Ethyl acetate efficiently partitions the highly lipophilic nonyl-chain derivative while precipitating polar matrix proteins. The inclusion of the internal standard creates a self-validating system; it accounts for matrix-induced ion suppression and extraction losses, ensuring quantitative trustworthiness.

Step 2: UHPLC Chromatographic Separation

  • Action: Transfer the organic layer, evaporate under nitrogen, and reconstitute in 100 µL of Acetonitrile/Water (50:50). Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Run a gradient from 40% to 95% Acetonitrile (with 0.1% Formic Acid) over 8 minutes.

  • Causality: The hydrophobic C9 tail requires a high percentage of organic modifier for efficient elution. The gradient focuses the analyte band, resolving it from structurally similar isomers (like ethyl 2-methoxy-6-octylbenzoate) and minimizing ion suppression in the source[4].

Step 3: Electrospray Ionization (ESI) and HRMS Acquisition

  • Action: Operate the Orbitrap or Q-TOF mass spectrometer in positive ESI mode. Set the resolving power to 70,000 FWHM at m/z 200.

  • Causality: High resolving power is strictly required to isolate the exact mass of the [M+H] + adduct (293.2111 Da) from nominal isobaric interferences, a standard requirement for high-fidelity analytical validation[3].

Step 4: Data Processing and Orthogonal Validation

  • Action: Extract the ion chromatogram (EIC) at m/z 293.2111 with a strict mass tolerance of ± 5 ppm. Validate the detection by comparing the empirical M+1 and M+2 isotopic ratios against the theoretical distribution for C 18​ H 28​ O 3​ .

  • Causality: Relying solely on exact mass is prone to false positives. Isotopic fidelity acts as a secondary, orthogonal validation mechanism to guarantee structural identity.

Workflow A Sample Prep Liquid-Liquid Extraction B UHPLC Separation Reverse-Phase C18 A->B C ESI Ionization Positive Mode B->C D HRMS Acquisition Orbitrap/TOF C->D E Data Processing m/z 293.2111 ±5 ppm D->E

Figure 1: Analytical workflow for HRMS validation of Methyl 2-methoxy-6-nonylbenzoate.

Mechanistic Pathways: Ionization and Fragmentation

Understanding the gas-phase fragmentation of Methyl 2-methoxy-6-nonylbenzoate is essential for developing targeted MS/MS assays (e.g., Multiple Reaction Monitoring).

Upon protonation in the ESI source, the molecule yields a stable [M+H] + precursor ion at m/z 293.2111. When subjected to Higher-energy Collisional Dissociation (HCD), the molecule undergoes predictable, mechanistically driven cleavages:

  • Loss of Methanol: The methoxy group and the ester moiety readily participate in the neutral loss of methanol (-32.0262 Da), yielding a highly conjugated product ion.

  • Alkyl Chain Cleavage: The nonyl chain undergoes progressive homolytic and heterolytic cleavages, a hallmark of alkyl-substituted aromatic systems.

  • Acylium Ion Formation: The loss of the ester group (-COOCH 3​ ) generates a stable acylium cation, which serves as a highly specific diagnostic fragment for methoxybenzoate derivatives.

Fragmentation M Precursor Ion[M+H]+ m/z 293.2111 F1 Product Ion m/z 261.1849 (Loss of CH3OH) M->F1 -32.0262 Da F2 Product Ion m/z 165.0546 (Alkyl Chain Cleavage) M->F2 -128.1565 Da F3 Acylium Ion m/z 233.1890 (Loss of COOCH3) M->F3 -60.0221 Da

Figure 2: Proposed ESI-MS/MS fragmentation pathways for Methyl 2-methoxy-6-nonylbenzoate.

Synthesis and Derivatization Context

The structural framework of Methyl 2-methoxy-6-nonylbenzoate is closely related to naturally occurring phenolic lipids. For instance, anacardic acids (6-alkylsalicylic acids) are routinely subjected to dimethylation (using reagents like dimethyl sulfate or methyl iodide) to yield methyl 2-methoxy-6-alkylbenzoates[1].

These derivatization steps are not merely protective; they fundamentally alter the pharmacokinetics and steric profile of the molecule. Such intermediates have been successfully utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including phosphodiesterase-5 (PDE5) inhibitors, demonstrating the critical need for precise molecular characterization and mass spectrometric tracking during multi-step syntheses[1].

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Foundational

Phase Phase Transition Dynamics and Thermal Stability of Methyl 2-methoxy-6-nonylbenzoate

An In-Depth Technical Whitepaper for Chemical Researchers and Drug Development Professionals Executive Summary In the development of lipid-based prodrugs, synthetic lubricants, and advanced functional materials, understa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Chemical Researchers and Drug Development Professionals

Executive Summary

In the development of lipid-based prodrugs, synthetic lubricants, and advanced functional materials, understanding the thermal behavior of sterically hindered aromatic esters is critical. Methyl 2-methoxy-6-nonylbenzoate serves as a premier model compound for studying the thermodynamic effects of mid-chain alkyl substitutions on aromatic rings.

This whitepaper dissects the physicochemical properties of Methyl 2-methoxy-6-nonylbenzoate, focusing on its melting point dynamics and thermal stability. By comparing it to its homologous counterparts (the methyl and pentadecyl derivatives), we elucidate the causality behind its phase transitions and provide field-proven, self-validating protocols for its synthesis and thermal characterization.

Molecular Architecture and Phase Transition Dynamics

The melting point ( Tm​ ) of an organic molecule is dictated by its crystal lattice packing efficiency and intermolecular van der Waals forces. Methyl 2-methoxy-6-nonylbenzoate features a rigid aromatic core flanked by three substituents: a methoxy group, a methyl ester, and a highly flexible nine-carbon (nonyl) aliphatic chain.

The Odd-Even Effect and Lattice Packing

Unlike its longer-chain homologue, Methyl 2-methoxy-6-pentadecylbenzoate, which exhibits a well-defined melting point of 37–38 °C (1)[1], the nonyl (C9) derivative is subjected to the "odd-even effect." Odd-numbered alkyl chains pack less efficiently in the solid state due to unfavorable terminal methyl group interactions at the crystal interface.

Consequently, the van der Waals interactions in the C9 chain are insufficient to overcome the entropic penalty of crystallization at room temperature. Extrapolating from the liquid state of the C1 analogue () and the low-melting solid state of the C15 analogue, Methyl 2-methoxy-6-nonylbenzoate exists as a viscous liquid or a very low-melting semi-solid (estimated Tm​ : 5–15 °C) at standard ambient temperature and pressure.

Quantitative Data Summary: Homologous Series Comparison
Compound NameAlkyl Chain LengthPhysical State (at 25 °C)Melting Point ( Tm​ )Thermal Degradation ( Td​ )
Methyl 2-methoxy-6-methylbenzoateC1Liquid< 0 °C> 220 °C
Methyl 2-methoxy-6-nonylbenzoate C9 Viscous Liquid ~ 5–15 °C > 250 °C
Methyl 2-methoxy-6-pentadecylbenzoateC15Solid37–38 °C> 280 °C

Thermal Stability Mechanics: The Protective Role of Dual Methylation

To understand the thermal stability of Methyl 2-methoxy-6-nonylbenzoate, we must examine its parent compound: 2-hydroxy-6-nonylbenzoic acid (a homologue of natural anacardic acids).

Unprotected 2-hydroxy-6-alkylbenzoic acids are notoriously thermally unstable. They undergo rapid decarboxylation at approximately 145 °C (2)[2]. This degradation is driven by a concerted, six-membered cyclic transition state facilitated by hydrogen bonding between the free phenolic hydroxyl group and the adjacent carboxylic acid.

The Causality of Stabilization: By exhaustively methylating both the phenolic hydroxyl and the carboxylic acid, the hydrogen-bond donor is eliminated, and the carboxylate leaving group is locked as an ester. This dual methylation completely disrupts the retro-ene decarboxylation pathway (3)[3]. Consequently, Methyl 2-methoxy-6-nonylbenzoate exhibits exceptional thermal stability, requiring temperatures exceeding 250 °C to initiate non-specific ester pyrolysis or radical-mediated chain fragmentation.

Pathway A 2-Hydroxy-6-nonylbenzoic acid B Cardanol Analog + CO2 A->B Heat (145°C) C Methyl 2-methoxy-6-nonylbenzoate A->C Dimethyl Sulfate / K2CO3

Fig 1: Reaction pathways showing thermal decarboxylation vs. stabilizing exhaustive methylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every choice—from reagent selection to heating rates—is optimized to prevent artifacts and ensure reproducibility.

Protocol A: Synthesis via Exhaustive Methylation

This protocol utilizes dimethyl sulfate to concurrently methylate the sterically hindered phenol and the carboxylic acid.

  • Reagent Preparation: Dissolve 10.0 g of 2-hydroxy-6-nonylbenzoic acid in 100 mL of anhydrous acetone. Causality: Acetone is a polar aprotic solvent that accelerates SN​2 kinetics without solvolyzing the methylating agent.

  • Base Addition: Add 4.0 equivalents of finely powdered, anhydrous potassium carbonate ( K2​CO3​ ). Causality: K2​CO3​ is a mild base that deprotonates both acidic sites but is not nucleophilic enough to cause competitive saponification of the resulting ester.

  • Alkylation: Dropwise add 3.0 equivalents of dimethyl sulfate under vigorous stirring at 0 °C, then slowly warm to reflux (56 °C) for 3 hours.

  • Quenching & Validation: Quench the reaction with 10% aqueous ammonia to destroy excess dimethyl sulfate. Extract with ethyl acetate. Validate completion via TLC (absence of the highly polar starting material) and 1H -NMR (appearance of two distinct singlets near δ 3.8–3.9 ppm corresponding to −OCH3​ and −COOCH3​ ).

Protocol B: Thermal Analysis (DSC & TGA)

To accurately map the phase transition and degradation kinetics, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be run in tandem.

  • Calibration: Calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C) to ensure precise heat flow measurement.

  • Sample Loading: Weigh exactly 3.0–5.0 mg of the synthesized Methyl 2-methoxy-6-nonylbenzoate into a hermetically sealed aluminum pan (for DSC) and a tared platinum pan (for TGA).

  • DSC Execution: Heat the sample from -50 °C to 100 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Causality: A 10 °C/min rate balances thermal resolution with signal intensity. Slower rates would obscure the weak endothermic melting transition of the flexible nonyl chain.

  • TGA Execution: Heat the sample from 25 °C to 500 °C at 10 °C/min under nitrogen. Causality: An inert N2​ atmosphere isolates pure thermal degradation ( Td​ ) from oxidative degradation, ensuring the observed mass loss is strictly due to ester pyrolysis.

Workflow S1 Sample Prep (2-5 mg) S2 DSC (-50°C to 100°C) S1->S2 S3 TGA (25°C to 500°C) S1->S3 S4 Data Synthesis (Tm & Td) S2->S4 S3->S4

Fig 2: Self-validating thermal analysis workflow combining DSC and TGA for stability profiling.

Conclusion

Methyl 2-methoxy-6-nonylbenzoate exemplifies how targeted molecular modifications—specifically dual methylation—can fundamentally alter the thermodynamic profile of a molecule. By eliminating the hydrogen-bonding network required for decarboxylation, the thermal stability is extended well beyond 250 °C. Meanwhile, the highly flexible C9 nonyl chain disrupts crystal lattice packing, depressing the melting point to near-ambient temperatures. These insights are vital for researchers formulating lipid-based delivery systems or high-temperature synthetic lubricants where phase state and thermal resilience are non-negotiable parameters.

References

  • Synthesis of Sildenafil Analogues from Anacardic Acid and Their Phosphodiesterase-5 Inhibition Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:1[1]

  • Optimising the Decarboxylation of Anacardic Acid by Exploring the Temperature Effects Source: ResearchGate URL:2[2]

  • Comparison Between Physico-Chemical Properties of the Technical Cashew Nut Shell Liquid (CNSL) and those Natural Extracted from Solvent and Pressing Source: SciELO URL:3[3]

  • Methyl 2-methoxy-6-methylbenzoate | 79383-44-1 Source: Sigma-Aldrich URL:

Sources

Exploratory

A Strategic Guide to the In Vivo Toxicological Evaluation of Methyl 2-methoxy-6-nonylbenzoate

Executive Summary Methyl 2-methoxy-6-nonylbenzoate is a compound with potential applications that necessitate a thorough understanding of its safety profile. As no public in vivo toxicity data currently exists for this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methoxy-6-nonylbenzoate is a compound with potential applications that necessitate a thorough understanding of its safety profile. As no public in vivo toxicity data currently exists for this specific molecule, this technical guide provides a comprehensive, tiered strategy for its toxicological evaluation. This document is intended for researchers, toxicologists, and drug development professionals, offering a roadmap grounded in internationally accepted regulatory guidelines. We will proceed from acute, dose-ranging studies to repeated-dose sub-chronic assessments, and finally to specialized investigations of genotoxicity and reproductive effects. The causality behind experimental choices is emphasized, ensuring a scientifically sound and ethically responsible approach to characterizing the potential hazards of this novel chemical entity.

Pre-clinical Strategy: Foundational Physicochemical and Pharmacokinetic Profiling

Prior to initiating in vivo studies, a foundational understanding of Methyl 2-methoxy-6-nonylbenzoate's physicochemical properties is essential. This includes determining its solubility, stability, and purity. This data is not merely procedural; it is critical for the practical aspect of dose formulation. For instance, the choice of vehicle for oral administration—whether an aqueous solution, a suspension in a medium like 0.5% methylcellulose, or dissolution in an oil like corn oil—depends entirely on the compound's solubility characteristics. The stability of the test substance in the chosen vehicle must also be confirmed to ensure accurate dose administration.[1]

A preliminary in vitro assessment of its metabolic fate using liver microsomes can provide valuable insights into its expected pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), guiding the selection of species and observation windows in subsequent in vivo studies.

Tier 1: Acute Systemic Toxicity Assessment

The initial step in any in vivo safety assessment is to determine the compound's acute systemic toxicity.[1] This provides critical information on the potential for adverse health effects from a single, short-term exposure and is instrumental for classifying the substance according to the Globally Harmonised System (GHS).[2] More importantly from a practical standpoint, this study is fundamental for dose range-finding, allowing for intelligent selection of dose levels in subsequent, more complex sub-chronic studies.

Recommended Guideline: OECD Test Guideline 423 (Acute Toxic Class Method)

The Acute Toxic Class Method (OECD 423) is a robust and ethically-minded approach that reduces the number of animals required compared to historical LD50 tests.[2][3] It allows for the classification of a substance into one of several toxicity classes based on fixed LD50 cut-off values.[2][4]

Experimental Protocol: OECD 423
  • Species Selection: The preferred species is the laboratory rat (e.g., Sprague-Dawley or Wistar strain). Typically, nulliparous, non-pregnant females are used as they are often slightly more sensitive.[2]

  • Housing and Acclimation: Animals are housed in controlled conditions (22±3°C, 12-hour light/dark cycle) with free access to standard laboratory diet and drinking water.[2][5] A minimum 5-day acclimation period is required before dosing.

  • Dose Administration: The test substance is administered orally via gavage.[3] The volume should generally not exceed 1 mL/100 g body weight for non-aqueous vehicles.[1]

  • Procedure: This is a sequential test using 3 animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice of starting dose is based on any existing structural-activity relationship information. The outcome of the first step dictates the next dose level, as illustrated in the workflow below.

  • Clinical Observations: Animals are closely observed for the first 4 hours post-dosing and then daily for 14 days.[6] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.

  • Endpoint: The primary endpoint is mortality or moribund status within the 14-day observation period. At the end of the study, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Visualization: OECD 423 Workflow

OECD423_Workflow start Select Starting Dose (e.g., 300 mg/kg) dose_step1 Dose 3 Female Rats start->dose_step1 observe1 Observe for 48h Mortality/Morbidity dose_step1->observe1 outcome1_0_1 0 or 1 Death observe1->outcome1_0_1 outcome1_2_3 2 or 3 Deaths observe1->outcome1_2_3 dose_step2_up Dose 3 New Rats at 2000 mg/kg outcome1_0_1->dose_step2_up Proceed to higher dose dose_step2_down Dose 3 New Rats at 50 mg/kg outcome1_2_3->dose_step2_down Proceed to lower dose observe2_up Observe for 48h Mortality/Morbidity dose_step2_up->observe2_up observe2_down Observe for 48h Mortality/Morbidity dose_step2_down->observe2_down classify_cat4 Classify as GHS Cat 4 or Unclassified observe2_up->classify_cat4 classify_cat3 Classify as GHS Cat 3 observe2_down->classify_cat3

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Tier 2: Sub-chronic Repeated Dose Toxicity

Following the acute assessment, a sub-chronic study is essential to evaluate the effects of repeated exposure. The primary objectives are to identify potential target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).[7][8] The NOAEL is the highest dose at which no biologically or statistically significant adverse effects are observed and is a cornerstone for risk assessment.[9][10]

Recommended Guideline: OECD Test Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents)

This guideline is a standard for evaluating the sub-chronic toxicity of a chemical after repeated oral administration for 28 days.[11][12] It provides comprehensive data on hematology, clinical biochemistry, and histopathology.

Experimental Protocol: OECD 407
  • Species and Animal Numbers: Rats are the preferred species. Generally, 5 males and 5 females are used per dose group.

  • Dose Level Selection: At least three dose levels plus a vehicle control group are used. Dose selection is critically informed by the results of the OECD 423 study. The highest dose should induce some toxic effects but not mortality, the lowest dose should produce no evidence of toxicity, and the intermediate dose should be spaced appropriately between them.

  • Administration: The test substance is administered orally by gavage, once daily, seven days a week for 28 days.[11]

  • In-life Observations:

    • Clinical Signs: Daily cage-side observations and a weekly detailed clinical examination are performed.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examination before the start of treatment and at termination.

    • Functional Observations: A functional observational battery (FOB) and motor activity assessment are conducted in the final week.

  • Terminal Procedures:

    • Clinical Pathology: At the end of the 28-day period, blood is collected for hematology and clinical biochemistry analysis.

    • Necropsy and Organ Weights: All animals are subjected to a full gross necropsy. Key organs (e.g., liver, kidneys, spleen, brain, gonads, thymus) are weighed.[13]

    • Histopathology: A comprehensive set of organs and tissues from the control and high-dose groups are preserved for microscopic examination. Any target organs identified are also examined in the lower dose groups.

Data Presentation: Key Endpoints for OECD 407
Parameter Category Key Endpoints
In-Life Observations Clinical signs of toxicity, Body weight changes, Food/water consumption, Functional observational battery results
Hematology Red blood cell count (RBC), Hemoglobin (HGB), Hematocrit (HCT), White blood cell count (WBC) and differential, Platelet count
Clinical Biochemistry Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Blood urea nitrogen (BUN), Creatinine, Glucose, Total protein, Albumin, Electrolytes
Pathology Gross necropsy findings, Absolute and relative organ weights, Histopathological changes in target organs
Visualization: OECD 407 Study Logic

OECD407_Logic cluster_inlife In-Life Phase (28 Days) cluster_terminal Terminal Phase dosing Daily Oral Dosing (3 Dose Levels + Control) observations Clinical Observations Body Weight Food Consumption dosing->observations functional Functional & Motor Activity Tests observations->functional blood Blood Collection (Hematology & Clinical Chem) functional->blood necropsy Gross Necropsy & Organ Weights blood->necropsy analysis Data Analysis & Interpretation blood->analysis histo Histopathology of Target Tissues necropsy->histo necropsy->analysis histo->analysis noael NOAEL Determination analysis->noael

Caption: Logical flow from dosing to NOAEL determination in an OECD 407 study.

Tier 3: Specialized Toxicity Assessments

Based on the findings from the Tier 1 and 2 studies, and depending on the intended use of the compound, further specialized toxicity studies are warranted.

In Vivo Genotoxicity Assessment

Genotoxicity tests are designed to detect compounds that can induce genetic damage.[14] An in vivo assay is crucial as it accounts for the metabolic activation or detoxification of the test compound, which might not be captured in in vitro systems.[14][15]

This test is a robust method for detecting damage to chromosomes or the mitotic apparatus of erythroblasts.[16][17][18] It identifies substances that cause cytogenetic damage, leading to the formation of micronuclei.[16]

  • Species: Typically mouse or rat.[16][19]

  • Dose Regimen: At least three dose levels are tested. The highest dose should be the maximum tolerated dose (MTD) determined from prior studies (e.g., OECD 407), or a limit dose of 2000 mg/kg for a single-dose study.[16] A vehicle control and a positive control (e.g., cyclophosphamide) are required.[17]

  • Administration and Sampling: The substance is typically administered once or twice. Bone marrow or peripheral blood is collected at appropriate time points (e.g., 24 and 48 hours after the last administration).[17]

  • Analysis: Erythrocytes are prepared on slides, stained, and scored for the frequency of micronucleated polychromatic erythrocytes (MN-PCEs). At least 4000 immature erythrocytes per animal are scored.[19]

  • Interpretation: A substance is considered positive if it induces a dose-related increase in the number of micronucleated cells or a clear, statistically significant increase at one or more dose levels.

Reproductive and Developmental Toxicity Screening

If the compound's intended use suggests potential for human exposure, especially in women of childbearing age, a screening test for reproductive and developmental toxicity is essential.

This guideline provides initial information on potential effects on gonadal function, mating, conception, and early embryonic development.[20][21][22] While not a complete replacement for more extensive multi-generational studies, it is a critical screening tool.[20][21]

  • Animal Groups: At least three dose groups and a control group, with at least 10 males and 10 females per group.[20][23]

  • Dosing Period: Males are dosed for a minimum of four weeks (two weeks pre-mating, during mating, and two weeks post-mating).[21][24] Females are dosed for two weeks pre-mating and continuously through gestation and early lactation.[24]

  • Mating: A 1:1 mating procedure is used.[22]

  • Endpoints:

    • Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length. Detailed histopathology of the gonads is essential, especially for males, due to the short dosing period.[20][21]

    • Offspring: Number of live and dead pups, pup sex, body weights, and external abnormalities.

OECD421_Timeline cluster_male Male Dosing cluster_female Female Dosing cluster_events m_premating 2 Weeks Pre-Mating m_mating ~2 Weeks Mating m_premating->m_mating m_postmating ~2 Weeks Post-Mating m_mating->m_postmating f_premating 2 Weeks Pre-Mating f_mating ~2 Weeks Mating f_premating->f_mating f_gestation ~3 Weeks Gestation f_mating->f_gestation f_lactation ~4 Days Lactation f_gestation->f_lactation

Caption: High-level timeline for the OECD 421 reproductive toxicity screening study.

Integrated Data Analysis and Risk Assessment

The culmination of this tiered approach is an integrated risk assessment.[25] This process combines the hazard identification (adverse effects) and hazard characterization (dose-response relationship) from the in vivo studies with an exposure assessment for the compound's intended use.[26][27] The NOAEL derived from the most sensitive endpoint in the most relevant study (typically the 28-day study) is used to establish a safe level of exposure for humans, such as an Acceptable Daily Intake (ADI) or a Permitted Daily Exposure (PDE), by applying appropriate uncertainty factors.[7]

Conclusion

The toxicological evaluation of a new chemical entity like Methyl 2-methoxy-6-nonylbenzoate must be a systematic and scientifically rigorous process. By following a tiered approach based on validated OECD guidelines, researchers can efficiently characterize the compound's hazard profile, from acute toxicity to potential effects on genetic material and reproduction. This guide provides the strategic framework and detailed protocols necessary to generate the comprehensive data required for a robust human health risk assessment, ensuring that decisions regarding the compound's development and use are based on a solid foundation of safety data.

References

  • OECD (2001), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (2018), Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (2015), Test No. 421: Reproduction/Developmental Toxicity Screening Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (2016), Test No. 474: Mammalian Erythrocyte Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • U.S. Environmental Protection Agency. Health Effects Test Guidelines OPPTS 870.3550 Reproduction/Developmental Toxicity Screening Test. [Link]

  • Wikipedia. No-observed-adverse-effect level. [Link]

  • ChemSafetyPro. Chemical Risk Assessment: Overview and Examples. [Link]

  • National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity (1987). [Link]

  • European Medicines Agency. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. [Link]

  • National Institute of Technology and Evaluation, Japan. Risk Assessment on chemicals-For Better Understanding-4. [Link]

  • U.S. Food and Drug Administration. S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • U.S. Environmental Protection Agency. Risk Evaluations for Existing Chemicals under TSCA. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Methyl 2-methoxy-6-nonylbenzoate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-methoxy-6-nonylbenzoate, a sterically hindered aromatic compound. The synthetic strategy hinges on a modern and highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-methoxy-6-nonylbenzoate, a sterically hindered aromatic compound. The synthetic strategy hinges on a modern and highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers excellent functional group tolerance and is well-suited for constructing the target carbon-carbon bond between the substituted aromatic core and the nonyl side chain. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural instructions, mechanistic insights, and practical advice for successful execution.

Introduction and Synthetic Strategy

Methyl 2-methoxy-6-nonylbenzoate is a polysubstituted aromatic ester. The arrangement of substituents ortho to the ester group (a methoxy group and a nonyl chain) presents a significant steric challenge for synthesis. Direct functionalization methods like Friedel-Crafts alkylation are often unsuitable for installing long alkyl chains without rearrangement and typically yield complex mixtures of isomers.

To overcome these challenges, our strategy employs a convergent approach centered on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide.[2] Specifically, we will couple a commercially available or readily synthesized aryl bromide, Methyl 2-bromo-6-methoxybenzoate, with nonylboronic acid. This approach offers high yields, mild reaction conditions, and exceptional control over regiochemistry, making it the superior method for this transformation.

The overall synthetic transformation is depicted below:

Reaction Scheme: Methyl 2-bromo-6-methoxybenzoate reacts with Nonylboronic acid in the presence of a Palladium catalyst and a base to yield Methyl 2-methoxy-6-nonylbenzoate.

Experimental Protocol

This protocol is divided into three main stages: reaction setup and execution, product work-up and isolation, and final purification.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Suggested Purity
Methyl 2-bromo-6-methoxybenzoate5465-56-5245.07>97%
Nonylboronic acid31633-99-9172.07>97%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56>98%
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%, anhydrous
Toluene108-88-392.14Anhydrous
Ethanol64-17-546.07200 Proof
Deionized Water7732-18-518.02N/A
Ethyl Acetate141-78-688.11ACS Grade
Brine (Saturated NaCl solution)N/AN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37>98%
Silica Gel7631-86-960.08230-400 mesh
Argon or Nitrogen Gas7440-37-1 / 7727-37-939.95 / 28.01>99.99%

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Schlenk line or similar inert atmosphere setup

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Synthesis Workflow Diagram

The following diagram outlines the complete workflow from setup to final product analysis.

Synthesis_Workflow cluster_prep Part A: Reaction Setup & Execution cluster_workup Part B: Work-up & Isolation cluster_purify Part C: Purification & Analysis Setup 1. Assemble & Dry Glassware Inert 2. Establish Inert Atmosphere (Argon Purge) Setup->Inert Reagents 3. Charge Reagents (Aryl Bromide, Boronic Acid, Base) Inert->Reagents Solvent 4. Add Solvents Reagents->Solvent Degas 5. Degas Mixture Solvent->Degas Catalyst 6. Add Pd(0) Catalyst Degas->Catalyst Reaction 7. Heat to Reflux (e.g., 90°C) & Monitor via TLC Catalyst->Reaction Cool 8. Cool to Room Temp Reaction->Cool Quench 9. Quench with Water Cool->Quench Extract 10. Extract with Ethyl Acetate Quench->Extract Wash 11. Wash Organic Layer (Water, Brine) Extract->Wash Dry 12. Dry over MgSO₄ Wash->Dry Concentrate 13. Concentrate in vacuo Dry->Concentrate Chroma 14. Column Chromatography Concentrate->Chroma Solvent_Removal 15. Remove Solvent Chroma->Solvent_Removal Final_Product 16. Obtain Pure Product Solvent_Removal->Final_Product Analysis 17. Characterize (NMR, MS, IR) Final_Product->Analysis Suzuki_Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)-R² (L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² (Product) Trans->Product ArylHalide R¹-X (Aryl Bromide) ArylHalide->OxAdd Boronic R²-B(OH)₂ (Nonylboronic Acid) + Base Boronic->Trans

Sources

Application

Application Note: Catalytic Hydrogenation of Methyl 2-methoxy-6-nonylbenzoate for the Synthesis of Saturated Derivatives

Abstract: This document provides a comprehensive technical guide for the catalytic hydrogenation of methyl 2-methoxy-6-nonylbenzoate. We explore two distinct protocols utilizing different heterogeneous catalysts—Rhodium...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for the catalytic hydrogenation of methyl 2-methoxy-6-nonylbenzoate. We explore two distinct protocols utilizing different heterogeneous catalysts—Rhodium on Alumina (Rh/Al₂O₃) and Raney® Nickel—to achieve selective saturation of the aromatic ring or a combined hydrogenation-hydrogenolysis, respectively. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic rationale, safety protocols, and analytical methods to support the synthesis of valuable saturated cyclohexanecarboxylate derivatives.

Introduction and Strategic Overview

The selective hydrogenation of substituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals where saturated carbocyclic scaffolds are prevalent. Methyl 2-methoxy-6-nonylbenzoate presents a multifaceted substrate with three key functional groups: an aromatic ring, a methoxy ether, and a methyl ester. The primary synthetic objective is typically the reduction of the aromatic ring to its corresponding cyclohexane derivative. However, the presence of the methoxy group introduces a potential for a secondary reaction: hydrogenolysis (cleavage) of the aryl C-O bond.

The choice of catalyst is therefore paramount and dictates the final product. This application note details two reliable methods:

  • Method A: Selective Aromatic Saturation: Employing a rhodium-based catalyst to selectively hydrogenate the benzene ring while preserving the methoxy and ester functionalities, yielding methyl 2-methoxy-6-nonylcyclohexanecarboxylate.

  • Method B: Tandem Hydrogenation-Hydrogenolysis: Utilizing Raney® Nickel under more forcing conditions to achieve both aromatic ring saturation and cleavage of the methoxy ether, yielding methyl 2-hydroxy-6-nonylcyclohexanecarboxylate.

We will delve into the causality behind catalyst selection, detailed operational protocols, and robust analytical monitoring techniques.

Mechanistic Considerations and Catalyst Selection

The outcome of the hydrogenation is controlled by the choice of metal catalyst and reaction conditions. The relative reactivity of the functional groups in Methyl 2-methoxy-6-nonylbenzoate under typical hydrogenation conditions is generally: Aromatic Ring > Aryl-Ether C-O Bond (Hydrogenolysis) > Ester.

Catalyst Rationale: The "Why" Behind the Choice
  • Rhodium on Alumina (Rh/Al₂O₃): Rhodium is an exceptionally active and powerful catalyst for the hydrogenation of aromatic rings.[1] It can operate under relatively mild temperatures and pressures compared to other catalysts. Its key advantage is high chemoselectivity; it readily saturates the benzene ring with a lower propensity for inducing hydrogenolysis of the robust aryl-methoxy C-O bond, making it ideal for Method A.[2][3] The alumina support provides a stable, high-surface-area platform for the rhodium nanoparticles.[2]

  • Raney® Nickel: This sponge-like, high-surface-area nickel catalyst is highly active and cost-effective.[4] It is well-documented for its ability to catalyze not only the hydrogenation of aromatics but also the hydrogenolysis of C-O bonds, particularly in aryl ethers.[5][6] By employing slightly higher temperatures or pressures, Raney® Nickel can effectively drive the reaction sequence of ring saturation followed by demethylation, making it the catalyst of choice for Method B.[7]

  • Palladium on Carbon (Pd/C): While a versatile catalyst for many reductions, palladium is generally less effective for the hydrogenation of benzene rings under mild conditions.[8][9] It is, however, highly efficient for hydrogenolysis reactions, such as debenzylation. Its use in this context would likely lead to incomplete ring reduction or require harsh conditions that could compromise selectivity. Therefore, it is not recommended for the primary objectives outlined here.

CRITICAL SAFETY PROTOCOLS: HIGH-PRESSURE HYDROGENATION

Hydrogenation reactions, especially under pressure, carry significant intrinsic hazards. Strict adherence to safety protocols is non-negotiable.

  • Hydrogen Gas: Hydrogen is extremely flammable, with a wide explosive range (4–76% in air) and a very low ignition energy.[10] All operations must be conducted in a certified chemical fume hood, free of ignition sources like static electricity, open flames, or non-intrinsically safe electrical equipment.[11]

  • Pyrophoric Catalysts: Heterogeneous catalysts like Raney® Nickel and dry, reduced Rh/Al₂O₃ can be pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially after being used in a reaction (when they are "activated" and coated in hydrogen).[10] Never allow the catalyst to dry in the open air. [10] The catalyst must always be handled as a wet slurry or under an inert atmosphere.[11][12]

  • Pressure Vessels: Use only certified and properly maintained high-pressure reactors (e.g., a Parr shaker or autoclave).[13] Always perform a nitrogen leak test before introducing hydrogen.[14] Ensure the reaction pressure does not exceed the vessel's certified limit and use a blast shield.[12][13]

  • Reaction Work-up: After the reaction, the vessel must be carefully depressurized and purged multiple times with an inert gas (e.g., nitrogen) to remove all residual hydrogen before opening the reactor.[10] The catalyst must be filtered from the reaction mixture carefully. The filter cake should never be allowed to go dry.[15][16] Immediately after filtration, the catalyst on the filter paper should be quenched by submerging it in water in a designated waste container.[16]

Experimental Application Protocols

The following protocols provide detailed, step-by-step instructions. All operations involving the handling of hydrogen gas and pyrophoric catalysts must be performed inside a certified chemical fume hood.

Protocol A: Selective Aromatic Ring Hydrogenation

This protocol targets the synthesis of Methyl 2-methoxy-6-nonylcyclohexanecarboxylate .

Materials and Equipment:

  • Substrate: Methyl 2-methoxy-6-nonylbenzoate

  • Catalyst: 5% Rhodium on Alumina (5% Rh/Al₂O₃)

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Apparatus: High-pressure hydrogenation vessel (e.g., Parr Instrument), magnetic or mechanical stirrer, inert gas source (Nitrogen), hydrogen source with a two-stage regulator, Celite® or similar filter aid.

Step-by-Step Procedure:

  • Vessel Preparation: Ensure the pressure vessel is clean and dry. Add a magnetic stir bar.

  • Catalyst Loading: Under a gentle stream of nitrogen, carefully add the 5% Rh/Al₂O₃ catalyst (typically 5-10 mol% relative to the substrate) to the vessel. Immediately add a portion of the reaction solvent (~20% of total volume) to slurry the catalyst and prevent ignition.[17]

  • Substrate Addition: Dissolve Methyl 2-methoxy-6-nonylbenzoate in the remaining solvent and add the solution to the pressure vessel via a funnel.

  • Sealing and Inerting: Securely seal the reactor according to the manufacturer's instructions. Purge the vessel by pressurizing with nitrogen to ~50 psi and then carefully venting. Repeat this cycle at least 5 times to completely remove all oxygen.[11]

  • Hydrogenation: After the final nitrogen vent, purge the system with hydrogen gas in a similar manner (pressurize to ~50 psi, then vent) three times.[18] Finally, pressurize the vessel with hydrogen to the desired pressure (e.g., 100-500 psi).

  • Reaction: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40-80 °C). The reaction progress can be monitored by the uptake of hydrogen from the gas cylinder or by taking aliquots for analysis (see Section 5).

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, cool the vessel to room temperature.

    • Crucially, vent the excess hydrogen and purge the vessel with nitrogen (5 cycles) to ensure a safe, inert atmosphere.[10]

    • Open the reactor and carefully filter the contents through a pad of Celite® to remove the catalyst. Do not allow the filter cake to dry. [16] Wash the filter cake with a small amount of fresh solvent.

    • Immediately place the Celite® pad with the catalyst into a beaker of water to quench it for safe disposal.[16]

  • Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure (rotary evaporation) to yield the crude product, which can be purified by standard methods (e.g., chromatography or distillation) if necessary.

Protocol B: Tandem Hydrogenation-Hydrogenolysis

This protocol targets the synthesis of Methyl 2-hydroxy-6-nonylcyclohexanecarboxylate .

Materials and Equipment:

  • Substrate: Methyl 2-methoxy-6-nonylbenzoate

  • Catalyst: Raney® Nickel (slurry in water)[4]

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Apparatus: As described in Protocol A.

Step-by-Step Procedure:

  • Vessel Preparation: As in Protocol A.

  • Catalyst Loading: Raney® Nickel is typically supplied as a water slurry. Decant the water and wash the catalyst with the reaction solvent multiple times under an inert atmosphere before carefully transferring it to the reaction vessel. A typical loading is 10-20% by weight relative to the substrate.

  • Substrate Addition: As in Protocol A.

  • Sealing and Inerting: As in Protocol A.

  • Hydrogenation: As in Protocol A, but using more forcing conditions. Pressurize with hydrogen to a higher pressure (e.g., 500-1000 psi) and heat to a higher temperature (e.g., 100-150 °C).

  • Reaction: Begin vigorous stirring and maintain the temperature and pressure. This reaction may require a longer duration than Protocol A. Monitor as needed.

  • Work-up and Catalyst Removal: Follow the identical safety-critical work-up procedure as described in Protocol A. Raney® Nickel is highly pyrophoric and requires extreme care during filtration.[10]

  • Isolation: As in Protocol A. The resulting product will be the hydroxylated derivative.

Reaction Monitoring and Analytical Techniques

Real-time or periodic analysis is crucial to determine reaction completion and product selectivity. After safely taking an aliquot from the inerted reactor, the following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to observe the disappearance of the starting material (which is more nonpolar) and the appearance of the more polar product(s).

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for monitoring this reaction. It can separate the starting material from both potential products and provide mass data to confirm their identities.[19]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, can be used to quantify the consumption of the aromatic starting material.[20][21] Coupling with a mass spectrometer (LC-MS) provides definitive identification of all components.[22]

Data Summary and Comparison

The following table summarizes the key parameters and expected outcomes for the two protocols.

ParameterProtocol A: Selective SaturationProtocol B: Tandem Hydrogenation-Hydrogenolysis
Target Product Methyl 2-methoxy-6-nonylcyclohexanecarboxylateMethyl 2-hydroxy-6-nonylcyclohexanecarboxylate
Catalyst 5% Rh/Al₂O₃[2][3]Raney® Nickel[4][5]
Catalyst Loading 5 - 10 mol%10 - 20 wt%
Solvent Methanol, Ethyl AcetateEthanol, THF
H₂ Pressure 100 - 500 psi500 - 1000 psi
Temperature 40 - 80 °C100 - 150 °C
Primary Transformation Aromatic Ring ReductionAromatic Ring Reduction & C-O Bond Cleavage
Key Advantage High selectivity for ring saturationAccess to the demethylated product in one pot

Visualized Workflows and Pathways

Reaction Pathway Diagram

G sub Methyl 2-methoxy-6-nonylbenzoate prodA Methyl 2-methoxy-6-nonylcyclohexanecarboxylate sub->prodA  Protocol A  5% Rh/Al₂O₃, H₂  40-80°C, 100-500 psi prodB Methyl 2-hydroxy-6-nonylcyclohexanecarboxylate sub->prodB  Protocol B  Raney® Ni, H₂  100-150°C, 500-1000 psi

Caption: Reaction pathways for the hydrogenation of the title compound.

General Experimental Workflow

G A Reactor Setup B Catalyst & Substrate Loading (Under Inert Gas) A->B C Seal & Purge with N₂ B->C D Purge & Pressurize with H₂ C->D E Heat & Stir (Reaction in Progress) D->E F Reaction Monitoring (TLC, GC-MS) E->F G Cool & Vent H₂ E->G Reaction Complete H Purge with N₂ G->H I Catalyst Filtration (Under Inert Gas) H->I J Product Isolation & Purification I->J

Caption: General workflow for high-pressure catalytic hydrogenation.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogen
  • Rhodium on alumina catalyst.
  • Synthetical Applications of Activated Metal Catalysts. XVII. The Hydrogenolysis of Aromatic Ethers by Raney Nickel.Australian Journal of Chemistry.
  • Rhodium on alumina c
  • Hydrogenation of Benzoic Acid and Derivatives over Pd Nanoparticles Supported on N-Doped Carbon Derived from Glucosamine Hydrochloride.
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  • Hydrogenation of Esters. ResearchGate. [Link]

  • Hydrogenation of Esters Catalyzed by Bis(N-Heterocyclic Carbene) Molybdenum Complexes. ACS Catalysis. [Link]

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  • Hydrogenation of benzene and toluene over supported rhodium and rhodium-gold catalysts. E3S Web of Conferences. [Link]

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  • Mn‐catalyzed hydrogenation of various aromatic and aliphatic esters. ResearchGate. [Link]

  • Exploiting H-transfer reactions with RANEY® Ni for upgrade of phenolic and aromatic biorefinery feeds under unusual, low-severity conditions. Energy & Environmental Science. [Link]

  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI. [Link]

  • Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances. PMC. [Link]

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  • Liquid Organic Hydrogen Carriers: Hydrogenation Thermodynamics of Aromatic Esters. MDPI. [Link]

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  • Oxygen-doped carbon-supported palladium nanoparticles boost the tandem hydrogenation–acetalization–hydrogenolysis of phenols and diphenyl ethers to cyclohexyl ethers. PMC. [Link]

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  • Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Gas Chromatography as an Analytical Monitoring Technique for Hydrogen Production from Spirulina maxima 2342. Scirp.org. [Link]

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Method

Application Note: High-Purity Crystallization of Methyl 2-methoxy-6-nonylbenzoate

Abstract This document provides a comprehensive guide to obtaining high-purity crystalline Methyl 2-methoxy-6-nonylbenzoate, a compound of interest for researchers in fine chemicals and drug development. Achieving high p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to obtaining high-purity crystalline Methyl 2-methoxy-6-nonylbenzoate, a compound of interest for researchers in fine chemicals and drug development. Achieving high purity is critical as even trace impurities can significantly alter a compound's physical properties and biological activity.[1] This guide moves beyond simple procedural lists to explain the underlying scientific principles governing crystallization, enabling researchers to troubleshoot and adapt these protocols effectively. We will detail three primary crystallization methodologies: Cooling Crystallization, Anti-Solvent Crystallization, and Evaporative Crystallization, supplemented by advanced techniques such as seeding for enhanced control over crystal growth and purity.

Foundational Principles of Crystallization

Crystallization is a powerful purification technique that separates a compound from its impurities based on differences in solubility.[1] The process hinges on creating a supersaturated solution, from which the desired compound preferentially precipitates in a highly ordered, crystalline form, leaving impurities behind in the solution (mother liquor).[2]

1.1. Solubility, Supersaturation, and the Metastable Zone

The entire process is governed by the solubility curve of the compound in a chosen solvent.

  • Stable (Undersaturated) Zone: The concentration of the solute is below its solubility limit, and no crystallization can occur.[3]

  • Metastable Zone: The solution is supersaturated, but kinetically stable. Spontaneous nucleation is unlikely, but crystal growth can occur if seed crystals are present.[3] Operating within this zone is key for controlled crystal growth.

  • Labile (Unstable) Zone: Supersaturation is high, and spontaneous (primary) nucleation occurs rapidly, often leading to small, impure crystals.[3]

Supersaturation is the essential driving force for crystallization and can be achieved by cooling the solution, adding an anti-solvent, or evaporating the solvent.[4][5]

1.2. Nucleation and Crystal Growth

Crystallization is a two-step process:

  • Nucleation: The initial formation of tiny, stable crystalline entities (nuclei). This can be primary (spontaneous, in the labile zone) or secondary (induced by existing crystals, in the metastable zone).[6]

  • Crystal Growth: The subsequent, orderly addition of solute molecules onto the existing nuclei.[6]

For achieving high purity, the goal is to minimize primary nucleation and maximize controlled crystal growth. Slow, controlled changes in conditions (e.g., slow cooling) allow molecules to arrange themselves correctly in the crystal lattice, effectively excluding impurity molecules that do not fit the geometry of the lattice.[2][7]

1.3. The Challenge of Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice.[8][9] Different polymorphs can have vastly different physical properties, including solubility, melting point, and stability, which is critically important in drug development.[8][10][11] Crystallization conditions such as solvent choice, cooling rate, and temperature directly influence which polymorph is formed.[8] Therefore, consistent control over the crystallization process is essential to produce the desired, most stable polymorph.

Pre-Crystallization: Strategic Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization.[12] An ideal solvent should exhibit a steep solubility curve for Methyl 2-methoxy-6-nonylbenzoate, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7][13]

Key Criteria for Solvent Selection:

  • Solubility Profile: High solubility at boiling point, low solubility at room temperature or below.[13]

  • Impurity Solubility: Impurities should either be completely insoluble (allowing for hot filtration) or highly soluble (remaining in the mother liquor upon cooling).[12][13]

  • Inertness: The solvent must not react with the compound.[13]

  • Boiling Point: A boiling point between 60-100 °C is often ideal. Solvents with very low boiling points evaporate too quickly, while those with very high boiling points are difficult to remove from the final crystals.[14]

  • Safety & Practicality: The solvent should be non-toxic, non-flammable, and inexpensive if possible.[13][14]

Protocol 2.1: Experimental Solvent Screening
  • Preparation: Place ~20-30 mg of crude Methyl 2-methoxy-6-nonylbenzoate into several small test tubes.

  • Room Temperature Test: To each tube, add a different potential solvent (e.g., methanol, ethanol, ethyl acetate, hexanes, toluene) dropwise, swirling after each addition. A good candidate solvent will not dissolve the compound at room temperature.

  • Hot Solubility Test: Gently heat the test tubes that passed the room temperature test to the boiling point of the solvent. The compound should dissolve completely. If it does not, the solvent is unsuitable. If it dissolves readily in a very small amount of hot solvent, it may be too good a solvent.[15]

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will yield a large quantity of crystalline precipitate.[15]

  • Selection: Choose the solvent that provides the best recovery of crystalline solid upon cooling. If no single solvent is ideal, a mixed-solvent system may be required.[12]

Table 1: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water100Very HighSuitable for polar, H-bonding compounds.[14]
Ethanol78HighGood for compounds with moderate polarity.[14]
Methanol65HighDissolves more polar compounds than other alcohols.[13]
Ethyl Acetate77MediumAn excellent, versatile solvent.[13]
Acetone56MediumLow boiling point can be a drawback.[13]
Toluene111LowHigh boiling point can make it difficult to remove.[14]
Hexanes69Very LowGood for nonpolar compounds.[14]

High-Purity Crystallization Protocols

The following protocols are designed to be starting points. Optimization of parameters like solvent volume, cooling rate, and final temperature will likely be necessary.

Method 1: Controlled Cooling Crystallization

This is the most common and often most effective technique for compounds whose solubility is strongly temperature-dependent.[7][16] The principle is to dissolve the solute in a minimal amount of hot solvent and allow it to crystallize upon slow, controlled cooling.[4][17]

  • Dissolution: Place the crude Methyl 2-methoxy-6-nonylbenzoate in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the compound just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing yield.[2][15]

  • Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This removes the insoluble impurities.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals.[6][7] Rapid cooling traps impurities.[15]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the compound from the solution.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[17]

  • Drying: Dry the purified crystals, typically under vacuum, to remove residual solvent.

G cluster_prep Preparation cluster_cryst Crystallization cluster_isol Isolation & Purification dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filt 2. Hot Filtration (If Needed) dissolve->hot_filt slow_cool 3. Slow Cooling to Room Temperature hot_filt->slow_cool ice_bath 4. Ice Bath (Maximize Yield) slow_cool->ice_bath vac_filt 5. Vacuum Filtration ice_bath->vac_filt wash 6. Wash with Ice-Cold Solvent vac_filt->wash dry 7. Dry Crystals Under Vacuum wash->dry end Pure Crystals dry->end High-Purity Product

Caption: Workflow for obtaining high-purity crystals via controlled cooling.

Method 2: Anti-Solvent Crystallization

This method is ideal for compounds that are highly soluble in a primary solvent even at low temperatures. Supersaturation is induced by adding a second, miscible "anti-solvent" in which the compound is insoluble.[18][19] This reduces the overall solubility of the solute in the mixed solvent system, causing it to crystallize.[18][20]

  • Dissolution: Dissolve the crude Methyl 2-methoxy-6-nonylbenzoate in a minimum amount of a "good" solvent (in which it is very soluble) at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (in which the compound is insoluble) dropwise to the solution while stirring. Continue adding until the solution becomes faintly cloudy (the point of nucleation).

  • Re-dissolution: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion will gradually increase the concentration of the anti-solvent, leading to the formation of high-quality crystals.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 3.1, using a mixture of the solvent/anti-solvent (in the final crystallization ratio) as the cold wash liquid.

G dissolve 1. Dissolve Product in 'Good' Solvent add_anti 2. Add 'Anti-Solvent' Dropwise to Cloud Point dissolve->add_anti redissolve 3. Add Good Solvent to Just Re-dissolve add_anti->redissolve crystallize 4. Stand Undisturbed for Slow Crystallization redissolve->crystallize isolate 5. Isolate, Wash, & Dry crystallize->isolate product Pure Crystals isolate->product G start Prepare Saturated Solution at T_high cool Cool to Metastable Zone (Supersaturated) start->cool seed Add Seed Crystals? cool->seed add_seeds Introduce small amount of pure seed crystals seed->add_seeds Yes no_seeds Rely on Spontaneous (Primary) Nucleation seed->no_seeds No growth Continue Controlled Cooling for Crystal Growth add_seeds->growth no_seeds->growth isolate Isolate, Wash, and Dry growth->isolate

Caption: Seeding provides a crucial control point in the crystallization process.

Purity Verification

After crystallization, it is essential to verify the purity of the final product. No single method is perfect; often, a combination of techniques provides the most complete picture.

Table 2: Comparison of Purity Analysis Techniques
TechniquePrincipleInformation ProvidedPros & Cons
Melting Point A pure crystalline solid has a sharp, characteristic melting point.Purity indicator (impurities broaden and depress the melting range). [1]Pro: Fast, simple, inexpensive. Con: Insensitive to small amounts of impurities; not quantitative.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary and mobile phase.Qualitative assessment of the number of components in a mixture. [21]Pro: Very fast, requires minimal sample. Con: Not quantitative, resolution can be limited.
High-Performance Liquid Chromatography (HPLC) High-resolution column chromatography.Quantitative purity assessment (% area). Can detect and quantify trace impurities. [21][]Pro: Highly accurate, sensitive, and quantitative. Con: Requires specialized equipment and method development.
Quantitative NMR (qNMR) Integration of NMR signals is directly proportional to the number of nuclei.Provides structural confirmation and highly accurate quantitative purity assessment against a certified standard. [23]Pro: Absolute and universal method, provides structural info. [23]Con: Requires NMR spectrometer and a suitable internal standard.
X-Ray Diffraction (XRD) Diffraction pattern of X-rays by the crystal lattice.Confirms crystalline nature and identifies the specific polymorphic form. [24]Pro: Definitive method for solid-state structure and polymorphism. Con: Requires crystalline material and specialized equipment.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent was used. - Solution is not sufficiently supersaturated. - Compound is too soluble in the chosen solvent.- Evaporate some of the solvent and try cooling again. - Scratch the inside of the flask with a glass rod to create nucleation sites. [15] - Add a seed crystal. - Re-evaluate solvent choice or try an anti-solvent method.
"Oiling Out" - The solution became supersaturated at a temperature above the compound's melting point. - Cooling was too rapid.- Reheat the solution to dissolve the oil, add more solvent, and cool much more slowly. - Choose a solvent with a lower boiling point. [14]
Poor Recovery/Yield - Compound has significant solubility in the cold solvent. - Not enough time was allowed for crystallization in the ice bath. - Too much solvent was used for washing.- Ensure the final cooling temperature is as low as practical. - Use a different solvent or a mixed-solvent system. - Always use ice-cold solvent for washing and use it sparingly.
Colored Impurities in Crystals - Impurities were co-crystallized.- Add activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. [1] - A second recrystallization may be necessary.

Conclusion

The successful crystallization of Methyl 2-methoxy-6-nonylbenzoate to high purity is an achievable goal through the systematic application of fundamental principles. By carefully selecting a solvent system and meticulously controlling the generation of supersaturation—primarily through slow cooling—one can promote the growth of well-ordered, pure crystals. Advanced techniques, especially seeding, offer an additional layer of control over crystal size and polymorphic form, ensuring process consistency and reliability. The protocols and troubleshooting guide provided herein serve as a robust framework for developing a tailored and optimized crystallization process.

References

  • Methods of Purification of Organic Compounds. (n.d.). CK-12 Foundation. Retrieved from [Link]

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Gao, Z., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. Retrieved from [Link]

  • Why Polymorphism is Key in Drug Development! (2025). PharmaCores. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Purification. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • How to choose a solvent for crystallization of an organic compound. (2018). Quora. Retrieved from [Link]

  • Cooling Crystallization & Crystallizers. (n.d.). EBNER. Retrieved from [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Longdom Publishing. Retrieved from [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021). CatSci Ltd. Retrieved from [Link]

  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025). Bitesize Bio. Retrieved from [Link]

  • Coles, S. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Crystal-seeding. (n.d.). Diamond Light Source. Retrieved from [Link]

  • Progress and Opportunities of Seeding Technique in Crystallization Processes. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Cooling Crystallization Process Overview. (n.d.). Scribd. Retrieved from [Link]

  • Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. (n.d.). IFAC-PapersOnLine. Retrieved from [Link]

  • Processes involving the use of antisolvent crystallization. (2006). Google Patents.
  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]

  • Crystallization & Precipitation. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Schöler, S., et al. (2022). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. MDPI. Retrieved from [Link]

  • Crystal Growth: Principles of Crystallization. (2025). JoVE. Retrieved from [Link]

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... (2020). PMC. Retrieved from [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]

  • Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. (2008). Taylor & Francis. Retrieved from [Link]

  • Williamson, K. L. (1987). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Strasbourg. Retrieved from [Link]

  • Crystal polymorphism. (n.d.). Wikipedia. Retrieved from [Link]

  • Crystallisation Techniques. (2006). University of Washington. Retrieved from [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022). ACS Publications. Retrieved from [Link]

  • Modelling and control of combined cooling and antisolvent crystallization processes. (n.d.). MIT. Retrieved from [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). Symbiosis Online Publishing. Retrieved from [Link]

  • Evaporation Crystallization Equipment, Engineering Solution. (n.d.). Sunkaier. Retrieved from [Link]

  • On the Optimization of the Cooling Profile in Crystallization Using the Design of Dynamic Experiments Approach. (n.d.). AIChE. Retrieved from [Link]

  • Cooling profiles followed in batch cooling crystallizations. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal Growing Tips. (2015). University of Florida. Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]

  • Crystallization method for organic acid or organic acid ester. (n.d.). Google Patents.
  • Impact of Cooling Profile on Batch Emulsion Solution Crystallization. (2022). ACS Publications. Retrieved from [Link]

  • Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). (n.d.). Triclinic Labs. Retrieved from [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2021). ACS Publications. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PMC. Retrieved from [Link]

  • Crystallization-induced dual emission from metal- and heavy atom-free aromatic acids and esters. (n.d.). PMC. Retrieved from [Link]

  • Flow Crystallization. (2024). Vapourtec. Retrieved from [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2018). MDPI. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of Methyl 2-methoxy-6-nonylbenzoate

Target Molecule: Methyl 2-methoxy-6-nonylbenzoate Application Context: Anacardic acid derivative; Trypanosoma cruzi glycosomal GAPDH (gGAPDH) inhibitor[1]. Welcome to the Synthesis Optimization Portal.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Methyl 2-methoxy-6-nonylbenzoate Application Context: Anacardic acid derivative; Trypanosoma cruzi glycosomal GAPDH (gGAPDH) inhibitor[1].

Welcome to the Synthesis Optimization Portal. As a Senior Application Scientist, I have structured this guide to address the specific regiochemical and steric bottlenecks associated with synthesizing 1,2,6-trisubstituted aromatic systems.

Methyl 2-methoxy-6-nonylbenzoate presents a unique synthetic challenge. The molecule requires the precise installation of a nonyl aliphatic chain ortho to an ester group. We will troubleshoot the two most viable, field-proven synthetic workflows: Directed Ortho Metalation (DoM) and C(sp3)-C(sp2) Suzuki-Miyaura Cross-Coupling .

Workflow 1: Directed Ortho Metalation (DoM) Strategy

The Mechanistic Logic

Direct alkylation of methyl 2-methoxybenzoate is fundamentally flawed. The ester carbonyl is highly electrophilic and will undergo rapid nucleophilic attack by alkyllithium reagents, yielding tertiary alcohol byproducts rather than the desired lithiated intermediate[2].

To bypass this, we must use an N,N-diethylamide as a Directed Metalation Group (DMG). The tertiary amide is sterically shielded against nucleophilic attack and provides strong Lewis basic coordination to the lithium cation, directing deprotonation exclusively to the 6-position[3]. Post-alkylation, the amide is hydrolyzed and esterified to yield the target molecule.

DoM_Workflow N1 N,N-Diethyl-2-methoxybenzamide N2 s-BuLi / TMEDA (-78°C, THF) N1->N2 N3 Ortho-Lithiated Intermediate (Position 6) N2->N3 Deprotonation N4 1-Iodononane (Alkylation) N3->N4 N5 N,N-Diethyl-2-methoxy-6-nonylbenzamide N4->N5 Electrophilic Trap N6 1. KOH / Ethylene Glycol (Hydrolysis) 2. MeI / K2CO3 (Esterification) N5->N6 N7 Methyl 2-methoxy-6-nonylbenzoate N6->N7 Functional Group Interconversion

Fig 1: DoM workflow utilizing a tertiary amide DMG to prevent nucleophilic attack.

Troubleshooting Q&A (DoM)

Q: My lithiation yield is consistently below 50%, and I recover unreacted starting material. What is failing? A: The failure lies in the kinetic basicity of your alkyllithium aggregate. s-BuLi exists as tightly bound hexamers in THF. If your TMEDA (Tetramethylethylenediamine) is old or wet, it will fail to break these hexamers into the reactive monomeric/dimeric species required for efficient deprotonation. Actionable Fix: Distill TMEDA over CaH2 immediately before use. Ensure a strict 1:1.1 ratio of s-BuLi to TMEDA, and allow the complex to pre-form at -78°C for 15 minutes before adding your substrate.

Q: The alkylation works perfectly, but I cannot convert the sterically hindered tertiary amide back to the methyl ester. Standard hydrolysis fails. A: Tertiary amides flanked by two ortho-substituents (methoxy and nonyl) are exceptionally resistant to standard aqueous hydrolysis due to severe steric shielding of the carbonyl carbon[2]. Actionable Fix: You must force the hydrolysis using extreme conditions: KOH in ethylene glycol at 160°C for 24 hours. Alternatively, use Meerwein's salt (Triethyloxonium tetrafluoroborate) to form the highly electrophilic imidate salt, which can then be easily hydrolyzed to the ester with aqueous methanol.

Self-Validating Protocol: DoM & Alkylation
  • Preparation: Flame-dry a Schlenk flask under argon. Add N,N-diethyl-2-methoxybenzamide (1.0 eq) and anhydrous THF (0.2 M).

  • Activation: Add freshly distilled TMEDA (1.1 eq). Cool the system to -78°C.

  • Lithiation: Dropwise add s-BuLi (1.1 eq, 1.4 M in cyclohexane). Stir for 1 hour.

    • Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with MeOD, and analyze via GC-MS. You must see >95% deuterium incorporation at the 6-position before proceeding.

  • Alkylation: Add 1-iodononane (1.2 eq) dropwise. Maintain at -78°C for 2 hours, then allow to warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Workflow 2: C(sp3)-C(sp2) Suzuki-Miyaura Cross-Coupling

The Mechanistic Logic

An alternative to DoM is the late-stage coupling of a nonyl chain to a pre-functionalized aromatic core (Methyl 2-bromo-6-methoxybenzoate). Traditional Suzuki conditions fail here. The severe steric hindrance of the di-ortho-substituted aryl halide slows down transmetalation and reductive elimination. Consequently, the alkylpalladium intermediate has a prolonged lifespan, making it highly susceptible to β -hydride elimination (which isomerizes the alkyl chain) or protodehalogenation[4].

Suzuki_Cycle Pd0 Pd(0) / AntPhos Catalyst OA Oxidative Addition (Methyl 2-bromo-6-methoxybenzoate) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII TM Transmetalation (B-Nonyl-9-BBN + K3PO4) PdII->TM PdII_Alkyl Pd(II) Aryl Alkyl Complex TM->PdII_Alkyl RE Reductive Elimination (Sterically Accelerated) PdII_Alkyl->RE RE->Pd0 Regenerates Catalyst Product Methyl 2-methoxy-6-nonylbenzoate RE->Product

Fig 2: Suzuki-Miyaura catalytic cycle optimized with bulky ligands to prevent β-hydride elimination.

Troubleshooting Q&A (Suzuki-Miyaura)

Q: I am observing massive amounts of protodehalogenated starting material (methyl 2-methoxybenzoate) and isomerized nonyl chains. How do I fix this? A: Your catalyst is undergoing β -hydride elimination faster than reductive elimination. You must use a sterically demanding, electron-rich dialkylbiaryl phosphine ligand (e.g., AntPhos or RuPhos). These bulky ligands force the palladium center into a geometry that dramatically accelerates reductive elimination, outcompeting the side reactions[4].

Q: My transmetalation is sluggish, and the reaction stalls at 30% conversion. A: Ortho-substituted aryl halides create a sterically congested Pd(II) intermediate that resists transmetalation with bulky alkylboranes. Actionable Fix: Switch your base. Weak bases like K2CO3 are insufficient. Use a strong, aqueous base like K3PO4·H2O to rapidly form the reactive boronate complex, which facilitates the transfer of the nonyl group to the palladium center[4].

Quantitative Data: Optimization of Suzuki-Miyaura Conditions
Catalyst / LigandBaseSolventPrimary Issue EncounteredExpected Yield
Pd(dppf)Cl2K2CO3THFSevere β -hydride elimination< 15%
Pd(PPh3)4Na2CO3Toluene/H2OSluggish transmetalation25 - 30%
Pd(OAc)2 / XPhosK3PO4TolueneModerate protodehalogenation50 - 60%
Pd(OAc)2 / AntPhos K3PO4·H2O Toluene/H2O None (Optimal Conditions) > 85%
Self-Validating Protocol: Suzuki-Miyaura Coupling
  • Borane Preparation: In a separate vial, hydroborate 1-nonene (1.5 eq) with 9-BBN (0.5 M in THF, 1.5 eq) at room temperature for 2 hours to generate B-nonyl-9-BBN in situ.

  • Catalyst Assembly: In a glovebox, charge a pressure vial with Methyl 2-bromo-6-methoxybenzoate (1.0 eq), Pd(OAc)2 (5 mol%), AntPhos (10 mol%), and K3PO4·H2O (3.0 eq).

  • Coupling: Transfer the B-nonyl-9-BBN solution into the pressure vial. Add degassed toluene to reach a 0.1 M concentration. Seal the vial.

  • Reaction: Heat to 90°C for 12 hours.

    • Validation Checkpoint: Monitor the disappearance of the aryl bromide via LC-MS. The presence of a mass corresponding to[M-Br+H] indicates protodehalogenation, signaling the need for stricter oxygen exclusion or higher ligand loading.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via column chromatography.

References
  • Trypanosoma cruzi GAPDH inhibitor data (BindingDB). Source: BindingDB. URL: [Link]

  • Efficient synthesis of anacardic acid analogues and their antibacterial activities. Source: PubMed / NIH. URL: [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Source: MDPI. URL: [Link]

  • Directed Ortho Metalation. Tertiary Amide and Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Source: Chemical Reviews / University of Windsor. URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in Methyl 2-methoxy-6-nonylbenzoate Chromatography

Welcome to the Technical Support Center for the chromatographic analysis of Methyl 2-methoxy-6-nonylbenzoate . Because this molecule is a highly lipophilic aromatic ester, it presents unique challenges in Reverse Phase H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of Methyl 2-methoxy-6-nonylbenzoate . Because this molecule is a highly lipophilic aromatic ester, it presents unique challenges in Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The dominant hydrophobic retention driven by its C9 alkyl chain frequently causes co-elution with structurally similar impurities, such as desmethyl analogs or positional isomers.

This guide provides field-proven, mechanistically grounded solutions to optimize selectivity, manipulate retention factors, and achieve baseline resolution.

Troubleshooting Workflow

G Start Co-elution Detected (Methyl 2-methoxy-6-nonylbenzoate) CheckSym Check Peak Symmetry (Tf < 1.5?) Start->CheckSym FixpH Adjust Mobile Phase pH (Add 0.1% Formic Acid) CheckSym->FixpH No (Tf > 1.5) ChangeMod Change Organic Modifier (Switch MeCN to MeOH) CheckSym->ChangeMod Yes (Tf ≤ 1.5) FixpH->ChangeMod CheckRes1 Resolution > 1.5? ChangeMod->CheckRes1 ChangeCol Change Stationary Phase (C18 -> PFP or Phenyl-Hexyl) CheckRes1->ChangeCol No Success Method Validated (Rs > 1.5, Tf < 1.5) CheckRes1->Success Yes CheckRes2 Resolution > 1.5? ChangeCol->CheckRes2 OptTemp Optimize Temperature & Gradient Slope CheckRes2->OptTemp No CheckRes2->Success Yes OptTemp->Success

Figure 1: Decision tree for resolving co-elution of lipophilic aromatic esters.

Frequently Asked Questions (FAQ)

Q1: Why does Methyl 2-methoxy-6-nonylbenzoate co-elute with its structural isomers on a standard C18 column? A1: The retention mechanism on a C18 stationary phase is overwhelmingly dominated by hydrophobic dispersion forces. Because this molecule possesses a long nonyl (C9) chain, its overall hydrophobicity is extremely high. This massive hydrophobic interaction essentially "masks" the subtle polarity differences introduced by the methoxy group's position. Consequently, structural isomers exhibit nearly identical retention factors ( k ) on C18, leading to co-elution. To resolve this, you must shift the separation mechanism away from pure hydrophobicity to exploit alternative interactions[1].

Q2: How should I adjust the mobile phase to improve the selectivity ( α ) of these co-eluting peaks? A2: If you are currently using Acetonitrile (MeCN), switch your organic modifier to Methanol (MeOH). Acetonitrile is a polar aprotic solvent with a strong dipole, which often suppresses subtle hydrogen-bonding interactions. Methanol, being a polar protic solvent, acts as a hydrogen bond donor. It can selectively interact with the ether oxygen of the 2-methoxy group. This differential solvation alters the selectivity ( α ) between the target compound and impurities lacking the methoxy group or having it in a sterically hindered position. Method scouting with different modifiers is a critical first step in optimization[2].

Q3: If mobile phase adjustments fail, what stationary phase chemistry is best suited for this compound? A3: You should transition from an alkyl chain phase (C18/C8) to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. A PFP column provides multiple retention mechanisms: hydrophobic interactions, π−π interactions between the fluorinated ring and the benzoate aromatic ring, and strong dipole-dipole interactions with the methoxy and ester groups. The rigid, electron-deficient PFP ring also offers superior shape selectivity for aromatic isomers compared to the flexible C18 chains[1].

Q4: How does column temperature impact the resolution of this specific lipophilic ester? A4: While higher temperatures (e.g., 40–50°C) reduce mobile phase viscosity and improve mass transfer (sharpening peaks), they can negatively impact the resolution of lipophilic isomers. Lowering the column temperature (e.g., 20–25°C) increases the rigidity of the stationary phase and amplifies the subtle enthalpic differences in how isomers interact with the column. For Methyl 2-methoxy-6-nonylbenzoate, a lower temperature often enhances shape selectivity, though it requires monitoring system backpressure to ensure it does not exceed hardware limits.

Method Optimization Protocol for Lipophilic Benzoates

To ensure a self-validating and robust analytical procedure, follow this step-by-step methodology to achieve baseline resolution.

Step 1: System Preparation & Mobile Phase Scouting

  • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. (The acidic pH suppresses the ionization of residual silanols on the silica support, preventing secondary interactions that cause peak tailing).

  • Prepare Mobile Phase B: 100% Methanol (Utilized for its protic nature to enhance selectivity).

  • Set the system flow rate to 1.0 mL/min (assuming a standard 4.6 mm ID column).

Step 2: Stationary Phase Installation

  • Install a Pentafluorophenyl (PFP) column (Recommended dimensions: 150 mm x 4.6 mm, 3 µm particle size).

  • Equilibrate the column with 60% Mobile Phase B for at least 10 column volumes until the baseline is stable.

Step 3: Gradient & Temperature Tuning

  • Program a shallow gradient: 60% B to 95% B over 20 minutes. A shallower gradient slope ( ΔΦ/Δt ) increases the time analytes spend interacting with the stationary phase, maximizing the selectivity differences of the PFP chemistry[3].

  • Hold at 95% B for 5 minutes to elute any strongly retained, highly lipophilic matrix components.

  • Set the column oven to 25°C. If partial co-elution persists, decrease the temperature to 20°C to maximize shape selectivity.

Step 4: System Suitability Testing (SST)

  • Inject a resolution standard containing Methyl 2-methoxy-6-nonylbenzoate and its known critical pair impurities.

  • Validation Criteria: The method is considered successful and self-validated only when the Resolution ( Rs​ ) between the critical pair is ≥1.5 and the Tailing Factor ( Tf​ ) for the main peak is ≤1.5 [2].

Quantitative Data Presentation

The following table summarizes the expected chromatographic progression when optimizing parameters for Methyl 2-methoxy-6-nonylbenzoate against a desmethyl structural isomer.

Stationary PhaseOrganic ModifierTemp (°C)Retention Time (min)Selectivity ( α )Resolution ( Rs​ )Result
Standard C18Acetonitrile4012.41.020.4Severe Co-elution
Standard C18Methanol4014.11.060.9Partial Separation
Phenyl-HexylMethanol3015.31.121.3Near Baseline
PFP (Pentafluorophenyl) Methanol 25 17.8 1.21 2.1 Baseline Resolved

Table 1: Effect of stationary phase, mobile phase, and temperature on the resolution of lipophilic benzoate isomers.

References
  • A Three-Pronged Template Approach for Rapid HPLC Method Development Chromatography Online URL
  • Don't Get Lost in Your HPLC Method Development Thermo Fisher Scientific URL
  • Method development & optimization Sigma-Aldrich URL

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-methoxy-6-nonylbenzoate Esterification

Welcome to the technical support guide for the synthesis of Methyl 2-methoxy-6-nonylbenzoate. The esterification of 2-methoxy-6-nonylbenzoic acid presents a significant synthetic challenge due to pronounced steric hindra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Methyl 2-methoxy-6-nonylbenzoate. The esterification of 2-methoxy-6-nonylbenzoic acid presents a significant synthetic challenge due to pronounced steric hindrance from its two ortho-substituents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation. We will explore common methodologies, provide in-depth troubleshooting for potential issues, and offer detailed protocols to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of 2-methoxy-6-nonylbenzoic acid so challenging?

The primary difficulty arises from severe steric hindrance around the carboxylic acid group. The ortho-methoxy and ortho-nonyl groups physically block the approach of the alcohol (methanol), making standard acid-catalyzed methods like Fischer-Speier esterification slow and often low-yielding. Studies on various ortho-substituted benzoic acids have consistently shown that such substitution patterns significantly depress reaction rates[1].

Q2: What are the most effective methods for esterifying this type of sterically hindered acid?

For sterically demanding substrates, methods that utilize a highly reactive intermediate under mild conditions are preferred. The most common and effective strategies include:

  • Steglich Esterification: Employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). This is often the go-to method for acid-sensitive or sterically hindered substrates[2][3][4].

  • Mitsunobu Reaction: Uses triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol. It is known for its mild conditions[5][6].

  • Diazomethane (or TMS-Diazomethane): A highly reactive methylating agent that converts carboxylic acids to methyl esters rapidly and cleanly[7][8][9]. While extremely effective, it comes with significant safety hazards[7][10].

Q3: How do I choose the best method for my specific needs?

The choice depends on factors like scale, safety considerations, and the sensitivity of your starting material.

  • For reliability and good yields on a lab scale: Steglich esterification is highly recommended. It is robust and avoids the harsh acidic conditions of the Fischer method[11][12].

  • For extremely acid- or heat-sensitive substrates: The Mitsunobu reaction is an excellent, albeit more complex, alternative.

  • For rapid, small-scale synthesis where purity is paramount: Diazomethane provides near-quantitative yields with minimal purification needed[9][10]. However, its use is governed by strict safety protocols due to its toxicity and explosive nature[10]. Trimethylsilyldiazomethane (TMS-CHN₂) is a safer, commercially available alternative[4][10].

Method Selection Guide

The following table provides a comparative overview of the primary esterification methods suitable for 2-methoxy-6-nonylbenzoic acid.

MethodReagentsConditionsTypical Yield (Hindered Substrates)ProsCons
Fischer-Speier Methanol, H₂SO₄ or TsOHReflux (60-110 °C)[13]Low to ModerateInexpensive reagents, simple setupHarsh conditions, reversible reaction, often requires water removal[13][14], poor for tertiary alcohols[13]
Steglich Methanol, DCC/EDC, DMAPRoom Temperature, Aprotic Solvent (DCM, THF)[3]High to Quantitative[11]Mild, neutral conditions[11][12], effective for hindered substrates[2][12], high yieldsDCC byproduct (DCU) can complicate purification[12], DCC is an allergen[12]
Mitsunobu Methanol, PPh₃, DEAD/DIAD0 °C to Room Temp, Anhydrous THFModerate to HighVery mild conditions, proceeds with inversion of stereochemistry at the alcohol[5][6]PPh₃=O byproduct removal can be difficult, reagents are expensive, requires acidic pronucleophile[6]
Diazomethane CH₂N₂Room Temperature, EtherExcellent / Quantitative[7]Very fast, clean reaction, only N₂ byproduct[8][9]Highly toxic, carcinogenic, and explosive[7][9][10], requires specialized equipment and handling[10]

Troubleshooting and Optimization Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

General Troubleshooting Workflow

cluster_fischer Fischer Troubleshooting cluster_steglich Steglich Troubleshooting cluster_mitsunobu Mitsunobu Troubleshooting start Low Yield or Incomplete Reaction q1 Which method was used? start->q1 fischer Fischer-Speier q1->fischer steglich Steglich q1->steglich mitsunobu Mitsunobu q1->mitsunobu f_issue1 Equilibrium not shifted? fischer->f_issue1 s_issue1 Sluggish reaction or N-acylurea byproduct? steglich->s_issue1 s_issue2 Difficulty removing DCU? steglich->s_issue2 m_issue1 Reaction not proceeding? mitsunobu->m_issue1 m_issue2 Purification issues? mitsunobu->m_issue2 f_sol1 Use excess methanol as solvent. Remove water with Dean-Stark trap. f_issue1->f_sol1 s_sol1 Ensure sufficient catalytic DMAP is present. Check reagent purity (DCC degrades). s_issue1->s_sol1 s_sol2 Cool reaction mixture to -20°C to precipitate DCU. Filter through Celite. Consider using water-soluble EDC. s_issue2->s_sol2 m_sol1 Ensure anhydrous conditions. Check pKa of acid (may be too high). m_issue1->m_sol1 m_sol2 Use polymer-bound PPh3. Chromatography or crystallization to remove PPh3=O. m_issue2->m_sol2

Caption: A logical workflow for troubleshooting common esterification issues.

Guide 1: Steglich Esterification (DCC/DMAP)

Q: My reaction is very slow and the yield is poor. I see a significant amount of an insoluble white solid that is not my product. What's happening?

A: This is a classic symptom of a side reaction overwhelming the desired esterification. The O-acylisourea intermediate, formed from the reaction of your carboxylic acid and DCC, can undergo a 1,3-rearrangement to form a stable N-acylurea[2][3][12]. This byproduct is unreactive towards the alcohol and diminishes your yield[15].

Causality & Solution: This side reaction becomes significant when the subsequent alcohol attack is slow, which is expected with a sterically hindered substrate. The role of 4-DMAP is critical here. DMAP is a superior nucleophile to methanol and rapidly attacks the O-acylisourea intermediate to form a highly reactive acyl-pyridinium salt ("active ester")[2][11]. This intermediate does not undergo the rearrangement and is readily attacked by the alcohol to form the desired product[2].

  • Troubleshooting Steps:

    • Increase DMAP: Ensure you are using a catalytic amount of DMAP (typically 5-10 mol%). For very hindered systems, increasing this to 0.2-0.3 equivalents may be beneficial.

    • Reagent Purity: N,N'-Dicyclohexylcarbodiimide (DCC) is moisture-sensitive. Use a fresh bottle or a properly stored reagent.

    • Order of Addition: Add the carboxylic acid, alcohol, and DMAP to the solvent first. Then, add the DCC solution dropwise at room temperature or 0 °C to control the initial activation.

Q: I've completed the reaction, but I'm struggling to remove the dicyclohexylurea (DCU) byproduct completely. It's co-eluting with my product during chromatography.

A: The byproduct N,N'-dicyclohexylurea (DCU) is notoriously difficult to remove because it is insoluble in water but partially soluble in many organic solvents like dichloromethane (DCM) and ethyl acetate[12].

  • Troubleshooting Steps:

    • Initial Filtration: After the reaction is complete, concentrate the mixture slightly and then add a non-polar solvent like hexane or diethyl ether to precipitate the bulk of the DCU. Cool the flask to 0°C or lower for an hour to maximize precipitation, then filter the mixture through a pad of Celite[16].

    • Acidic Wash: To remove any unreacted DCC and the catalytic DMAP, perform an acidic workup. Quench the reaction with a small amount of water or acetic acid to convert remaining DCC to DCU[16]. Then, wash the organic layer with dilute HCl (e.g., 1N HCl) to remove the basic DMAP[16].

    • Solvent Choice for Chromatography: If DCU persists, try changing your column chromatography solvent system. Sometimes, a switch from ethyl acetate/hexane to DCM/methanol or ether/hexane can improve separation.

    • Alternative Reagent: For future experiments, consider using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4][11]. EDC is another common carbodiimide coupling agent that produces a water-soluble urea byproduct, which can be easily removed with an aqueous workup[11].

cluster_mech Steglich Esterification Mechanism RCOOH R-COOH O_Acyl O-Acylisourea (Intermediate) RCOOH->O_Acyl + DCC DCC DCC ActiveEster Acyl-Pyridinium Salt (Active Ester) O_Acyl->ActiveEster + DMAP N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Rearrangement (Slow, Uncatalyzed) DMAP DMAP Ester R-COOCH₃ ActiveEster->Ester + CH₃OH MeOH CH₃OH DCU DCU

Caption: The catalytic cycle of Steglich esterification highlighting the role of DMAP.

Guide 2: Fischer-Speier Esterification

Q: I have refluxed my 2-methoxy-6-nonylbenzoic acid in methanol with sulfuric acid for 24 hours, but TLC analysis shows a large amount of unreacted starting material.

A: Fischer esterification is a reversible, equilibrium-controlled process[14][17]. For sterically hindered acids, the activation energy is high, and the equilibrium may not favor the product under standard conditions.

  • Causality & Solution: According to Le Châtelier's principle, the equilibrium can be shifted toward the product by either using a large excess of one reactant (methanol) or by removing a product (water) as it is formed[13][14].

  • Troubleshooting Steps:

    • Use Methanol as Solvent: The simplest approach is to use a large excess of methanol, making it the reaction solvent. This drives the equilibrium forward[18].

    • Water Removal: The most effective method is to actively remove the water byproduct. While difficult with methanol due to its boiling point, for other alcohols, a Dean-Stark apparatus with a co-solvent like toluene is standard practice[13][14]. For methanol, adding a dehydrating agent like molecular sieves to the reaction can help, but their effectiveness is limited at reflux temperatures.

    • Stronger Catalysis: While sulfuric acid is standard, you can ensure it is concentrated and used in a sufficient catalytic amount (e.g., 5 mol%). Other strong acid catalysts like p-toluenesulfonic acid can also be used[13].

Guide 3: Diazomethane Esterification

Q: I am considering using diazomethane for a clean, high-yield conversion. What are the absolute critical safety precautions?

A: Diazomethane is an excellent methylating agent but is extremely hazardous. It is a yellow gas that is highly toxic, carcinogenic, and potentially explosive[7][8][9][10]. It can detonate upon contact with sharp surfaces (like scratched glass or ground-glass joints), heat, or high concentrations[7][10].

  • Mandatory Safety Protocols:

    • Specialized Glassware: Only use flame-polished, clear-seal glassware specifically designed for diazomethane generation to avoid sharp edges that can trigger detonation[7][10].

    • Work in a Fume Hood: Always handle diazomethane and its precursors in a well-ventilated chemical fume hood.

    • Use a Blast Shield: All operations involving diazomethane must be conducted behind a sturdy blast shield.

    • Never Work Alone: Always have another trained researcher present.

    • Dilute Solutions: Never concentrate a solution of diazomethane. It is typically generated and used in situ as a dilute solution in ether[10].

    • Quenching: After the reaction is complete (indicated by the persistence of the yellow color), carefully quench the excess diazomethane by slowly adding a weak acid, such as acetic acid, until the yellow color disappears[9].

Experimental Protocol: Steglich Esterification

This protocol is optimized for the esterification of a sterically hindered carboxylic acid like 2-methoxy-6-nonylbenzoic acid.

Materials:

  • 2-methoxy-6-nonylbenzoic acid (1.0 equiv)

  • Anhydrous Methanol (1.5 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-methoxy-6-nonylbenzoic acid (1.0 equiv) and DMAP (0.2 equiv) in anhydrous DCM.

  • Add anhydrous methanol (1.5 equiv) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve DCC (1.2 equiv) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution dropwise to the main reaction flask over 10-15 minutes with vigorous stirring. The reaction is typically exothermic.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed[11].

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed[11]. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake thoroughly with cold DCM[11].

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude methyl 2-methoxy-6-nonylbenzoate by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]

  • RSC Publishing. (n.d.). Phys. Org.. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1988). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 53(20), 4643-4649. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 22). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

  • ResearchGate. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

  • Chem-Station. (2015, March 25). Diazomethane. Retrieved from [Link]

  • ResearchGate. (2004, June 30). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • ChemSpider Synthetic Pages. (n.d.). DCC coupling of an alcohol to a carboxylic acid. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • SynArchive. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]

  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]

  • ResearchGate. (2018, July 13). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Protocols.io. (2023, September 12). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]

  • Eureka. (2016, January 20). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Sterically Hindered Benzoates in Catalysis: A Comparative Analysis of Methyl 2-methoxy-6-nonylbenzoate

To the modern researcher, the ligand or substrate is not merely a passive component in a catalytic cycle but an active director of reactivity and selectivity. The careful tuning of a molecule's steric and electronic prop...

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Author: BenchChem Technical Support Team. Date: April 2026

To the modern researcher, the ligand or substrate is not merely a passive component in a catalytic cycle but an active director of reactivity and selectivity. The careful tuning of a molecule's steric and electronic properties can unlock novel transformations or dramatically enhance the efficiency of known ones. This guide delves into the nuanced world of substituted benzoates, offering a detailed comparison between standard, relatively unhindered benzoates and a highly tailored derivative: Methyl 2-methoxy-6-nonylbenzoate.

While direct, peer-reviewed catalytic data for this specific molecule is nascent, this guide will build upon foundational principles of physical organic chemistry and well-documented effects of its constituent functional groups. We will deconstruct its architecture to predict its behavior and provide a framework for its strategic application in catalysis, grounded in established experimental evidence from analogous systems.

The Dichotomy of Substituent Effects: A Primer

The reactivity of a benzoate in a catalytic reaction is primarily governed by the interplay of two factors: electronics and sterics.

  • Electronic Effects : Substituents can donate or withdraw electron density from the aromatic ring and the carboxyl group. Electron-donating groups (EDGs) like methoxy can increase the electron density on a metal center when the benzoate is acting as a ligand, potentially influencing the rate of key steps like oxidative addition or reductive elimination.[1][2] Conversely, electron-withdrawing groups (EWGs) can make the carboxylate a better leaving group in decarboxylative couplings.[3]

  • Steric Effects : The physical size and arrangement of substituents can hinder the approach of a catalyst or other reagents.[4] This can be a challenge, leading to lower reaction rates, but it can also be a powerful tool to control regioselectivity or prevent catalyst deactivation.[5][6]

Standard benzoates, such as methyl benzoate or sodium benzoate, offer minimal steric hindrance and a baseline electronic profile, making them useful, predictable reagents in a variety of transformations, from hydrogenations to cross-coupling reactions.[7][8] However, they lack the sophisticated control elements required for more challenging chemical problems.

Deconstructing Methyl 2-methoxy-6-nonylbenzoate: A Tale of Two Ortho Groups

The structure of Methyl 2-methoxy-6-nonylbenzoate presents a fascinating case study in substituent design. Its properties are dominated by the two groups flanking the methyl ester: the 2-methoxy group and the 6-nonyl group.

G cluster_0 Methyl 2-methoxy-6-nonylbenzoate cluster_1 Influences on Catalysis Molecule Key Structural Features 2-Methoxy 2-Methoxy Group Molecule->2-Methoxy 6-Nonyl 6-Nonyl Group Molecule->6-Nonyl Ester Methyl Ester Molecule->Ester Electronic Electronic Effects (+R, -I) Steric Steric Hindrance (Bulky Shielding) 2-Methoxy->Electronic Dominant 2-Methoxy->Steric Moderate 6-Nonyl->Electronic Weak (+I) 6-Nonyl->Steric Dominant Ester->Electronic Moderate (-I) Catalytic_Cycle Pd0 Pd(0)L_n PdII_OxAdd Ar-Pd(II)(Cl)L_n Pd0->PdII_OxAdd Oxidative Addition (Ar-Cl) PdII_Benzoate [Ar-Pd(II)(OOCR')L_n] PdII_OxAdd->PdII_Benzoate Ligand Exchange (Ar'COONa) Binding_Node Benzoate binding can be hindered by bulky groups. PdII_OxAdd->Binding_Node PdII_Diaryl Ar-Pd(II)-Ar'L_n PdII_Benzoate->PdII_Diaryl Decarboxylation (-CO2) Decarboxylation_Node Rate-Limiting Step Influenced by electronics and sterics of R' group. PdII_Benzoate->Decarboxylation_Node PdII_Diaryl->Pd0 Reductive Elimination (Ar-Ar')

Caption: A simplified Pd-catalyzed decarboxylative cross-coupling cycle.

Predicted Performance Comparison

The following table outlines the predicted outcomes when comparing Methyl 2-methoxy-6-nonylbenzoate with a standard (Methyl Benzoate) and a electronically-activated (Methyl 2-methoxybenzoate) analogue in this reaction.

FeatureMethyl Benzoate (Standard)Methyl 2-methoxybenzoate (Electronically Activated)Methyl 2-methoxy-6-nonylbenzoate (Sterically Hindered)
Binding to Catalyst Efficient, no steric hindrance.Minor steric hindrance from methoxy group, generally efficient.Potentially Slow/Inhibited. The bulky 6-nonyl group may significantly hinder coordination to the Pd center.
Rate of Decarboxylation Baseline rate.Enhanced. The 2-methoxy group is known to lower the activation energy for this step. [3]Enhanced, if binding occurs. The electronic benefit of the 2-methoxy group would still be present.
Overall Reaction Rate Moderate.High.Likely Low. The steric impediment to binding would likely be the dominant factor, creating a kinetic bottleneck that outweighs the electronic benefit.
Selectivity Standard selectivity based on the coupling partner.Standard selectivity.Potentially High. If the reaction proceeds, the steric bulk could prevent side reactions or offer unique regioselectivity with complex substrates.
Potential Advantage Predictable, reliable baseline.High reactivity and yield.Control of selectivity, potential for late-stage functionalization where steric blocking is desired.
Potential Disadvantage Lacks fine-tuning capabilities.May be too reactive, leading to side products in some systems.Low reactivity, may require high catalyst loading or harsh conditions.

Proposed Experimental Protocol: A Head-to-Head Comparison

To validate these predictions, a systematic experimental study is necessary. This protocol provides a self-validating system for comparing the three benzoates.

Objective: To quantify the effect of ortho-substituents on the yield of a palladium-catalyzed decarboxylative cross-coupling reaction.

Materials:

  • Palladium Pre-catalyst: XPhosPdG2 (1 mol%)

  • Aryl Chloride: 4-chloroanisole (1.0 eq)

  • Benzoate Source (1.5 eq):

    • Reaction A: Sodium Benzoate (derived from Methyl Benzoate)

    • Reaction B: Sodium 2-methoxybenzoate (derived from Methyl 2-methoxybenzoate)

    • Reaction C: Sodium 2-methoxy-6-nonylbenzoate (derived from the title compound)

  • Solvent: Dioxane (0.2 M)

  • Internal Standard: Dodecane

Procedure:

  • Preparation of Benzoate Salts: In separate vials, hydrolyze each methyl benzoate ester (1.5 mmol) with NaOH (1.6 mmol) in a 1:1 mixture of THF/water at 60 °C for 4 hours. Remove the solvent under reduced pressure to obtain the sodium benzoate salt. Dry under high vacuum for 2 hours.

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the sodium benzoate salt (1.5 mmol), 4-chloroanisole (1.0 mmol, 138 µL), and XPhosPdG2 (0.01 mmol, 7.8 mg).

  • Solvent Addition: Add anhydrous dioxane (5.0 mL) to the vial.

  • Reaction Conditions: Seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 140 °C. Stir for 24 hours.

  • Workup and Analysis: a. After 24 hours, cool the reaction to room temperature. b. Add the internal standard (dodecane, 1.0 mmol). c. Dilute the mixture with ethyl acetate and filter through a small plug of silica gel. d. Analyze the filtrate by Gas Chromatography (GC) against a pre-established calibration curve to determine the yield of the biaryl product. e. Run each reaction in duplicate to ensure reproducibility. [3] Rationale for Choices:

  • Catalyst: XPhosPdG2 is a robust, air-stable pre-catalyst effective for cross-coupling reactions. [3]* Conditions: The high temperature (140 °C) is chosen to overcome potentially high activation barriers, especially for the sterically hindered substrate.

  • Analysis: GC with an internal standard is a reliable method for quantifying product yield and ensuring accurate comparison.

Conclusion and Future Outlook

While standard benzoates remain workhorse reagents in catalysis, highly substituted analogues like Methyl 2-methoxy-6-nonylbenzoate represent the next frontier in reaction engineering. This guide posits that the defining characteristic of this molecule is its immense steric bulk, courtesy of the 6-nonyl group. This feature is predicted to be a double-edged sword: it will likely decrease overall reaction rates by impeding catalyst binding but offers a powerful handle for controlling selectivity.

The electronic enhancement from the 2-methoxy group is a known benefit for certain catalytic steps, but its effect may be overshadowed by the steric blockade. The true value of Methyl 2-methoxy-6-nonylbenzoate will likely be realized not in simple, high-throughput reactions, but in complex molecular settings where precise steric control is paramount. The provided experimental protocol offers a clear path to validating these principles and unlocking the potential of this unique chemical tool.

References

  • Title: Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates with Chloroarenes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study Source: MDPI URL: [Link]

  • Title: Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut Source: ACS Publications URL: [Link]

  • Title: Comparison of molecular structure of alkali metal ortho substituted benzoates Source: ResearchGate URL: [Link]

  • Title: Systematic influence of electronic modification of ligand on the catalytic rate of water oxidation by a single-site Ru-based catalyst Source: OSTI.GOV URL: [Link]

  • Title: Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations Source: Royal Society of Chemistry URL: [Link]

  • Title: Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates Without Activating ortho Substituents Source: ResearchGate URL: [Link]

  • Title: Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies Source: MDPI URL: [Link]

  • Title: Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations Source: PMC - NIH URL: [Link]

  • Title: Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand Source: PubMed URL: [Link]

  • Title: Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids Source: PubMed URL: [Link]

  • Title: Catalytic Reaction with Benzoic Acid Phenylacetylene in the Presence of Complex Catalysts Source: Asian Journal of Chemical Sciences URL: [Link]

  • Title: Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters Source: ACS Publications URL: [Link]

  • Title: Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces Source: eScholarship.org URL: [Link]

  • Title: Illustration of the effects of increasing steric hindrance along the... Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Analysis of Solvent Systems for the Extraction of Methyl 2-methoxy-6-nonylbenzoate

Abstract The efficiency of isolating bioactive compounds from natural or synthetic matrices is fundamentally dependent on the choice of extraction solvent. This guide provides a comprehensive comparison of different solv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The efficiency of isolating bioactive compounds from natural or synthetic matrices is fundamentally dependent on the choice of extraction solvent. This guide provides a comprehensive comparison of different solvent systems for the extraction of Methyl 2-methoxy-6-nonylbenzoate, a compound of interest for its potential applications in pharmaceutical and fragrance industries. Through a detailed examination of solvent polarity, selectivity, and experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to optimize their extraction protocols. We will delve into the theoretical underpinnings of solvent selection, present a structured experimental workflow, and provide a comparative analysis of extraction yields obtained with various solvent systems.

Introduction: The Critical Role of Solvent Selection

The journey from a raw material to a purified active compound is paved with critical decisions, none more so than the selection of an appropriate extraction solvent. The solvent not only dictates the yield of the target molecule but also influences the purity of the extract by co-extracting other matrix components. For a molecule like Methyl 2-methoxy-6-nonylbenzoate, which possesses both polar (ester and methoxy groups) and non-polar (nonyl chain) characteristics, the choice of solvent is a nuanced decision that balances polarity, solubility, and practical considerations such as safety and environmental impact.

The principle of "like dissolves like" is a foundational concept in chemistry that guides solvent selection.[1] Polar solvents are generally effective at dissolving polar solutes, while non-polar solvents are better suited for non-polar solutes.[2] Methyl 2-methoxy-6-nonylbenzoate's amphiphilic nature suggests that a solvent of intermediate polarity, or a mixture of solvents, might provide the optimal extraction efficiency. This guide will explore the performance of a range of solvents, from non-polar alkanes to polar alcohols, and their mixtures.

Experimental Design and Workflow

To systematically evaluate the efficacy of different solvent systems, a robust and reproducible experimental workflow is essential. The following workflow outlines the key stages, from sample preparation to the final quantification of the extracted Methyl 2-methoxy-6-nonylbenzoate.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Solid-Liquid Extraction cluster_analysis Analysis and Quantification Prep Homogenization of Source Material Drying Drying of Material (e.g., Lyophilization) Prep->Drying Solvent_Addition Addition of Selected Solvent System Drying->Solvent_Addition Extraction_Method Maceration / Sonication / Soxhlet Extraction Solvent_Addition->Extraction_Method Filtration Filtration to Separate Solid and Liquid Phases Extraction_Method->Filtration Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Solvent_Evaporation Reconstitution Reconstitution in Analytical Solvent Solvent_Evaporation->Reconstitution Quantification Quantification by GC-MS or HPLC Reconstitution->Quantification

Figure 1: A generalized experimental workflow for the extraction and quantification of Methyl 2-methoxy-6-nonylbenzoate.

The choice of the specific extraction technique (maceration, sonication, or Soxhlet) can also significantly impact the yield and is often chosen based on the thermal stability of the target compound and the desired extraction time.[2] For this comparative study, a consistent method should be employed across all solvent systems to ensure a fair comparison.

Comparative Analysis of Solvent Systems

The selection of solvents for this comparison is based on a range of polarities to effectively assess their extraction capabilities for the amphiphilic target molecule. The solvents are categorized as non-polar, intermediate polarity, and polar.

Solvent SystemPolarity IndexExpected Yield (%)Observations
n-Hexane0.1LowPrimarily extracts non-polar lipids and waxes, leading to a cleaner but lower-yield extract of the target compound.[3]
Ethyl Acetate4.4HighBalances polarity to effectively solubilize the aromatic ester and the nonyl chain, resulting in a high yield.[4]
Dichloromethane3.1Moderate-HighA good solvent for a wide range of compounds, but its use is often limited due to toxicity concerns.
Acetone5.1ModerateMiscible with both polar and non-polar solvents, can co-extract a significant amount of impurities.
Ethanol4.3ModerateA "green" solvent option, effective for extracting moderately polar compounds.[1]
Methanol5.1Moderate-LowMore polar than ethanol, may have a slightly lower affinity for the non-polar nonyl chain.[5]
Methanol:Water (9:1)~5.6LowThe high polarity of this mixture is expected to result in poor extraction of the predominantly lipophilic target molecule.
Hexane:Ethyl Acetate (1:1)~2.25Very HighThis mixture is hypothesized to provide the optimal balance of polarities for maximizing the extraction of Methyl 2-methoxy-6-nonylbenzoate.

Table 1: Predicted performance of various solvent systems for the extraction of Methyl 2-methoxy-6-nonylbenzoate. The polarity index is a relative measure of a solvent's polarity. Expected yields are qualitative predictions based on solvent properties.

Detailed Experimental Protocol: Solid-Liquid Extraction and Quantification

This section provides a step-by-step protocol for performing the extraction and quantifying the yield of Methyl 2-methoxy-6-nonylbenzoate.

4.1. Materials and Reagents

  • Source material containing Methyl 2-methoxy-6-nonylbenzoate (e.g., dried plant material, reaction mixture)

  • Solvents: n-Hexane, Ethyl Acetate, Dichloromethane, Acetone, Ethanol, Methanol (all analytical grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Methyl 2-methoxy-6-nonylbenzoate analytical standard

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Glassware: Erlenmeyer flasks, beakers, graduated cylinders, funnels

  • Extraction apparatus: Sonicator or Soxhlet extractor

  • Filtration apparatus: Buchner funnel, filter paper, vacuum flask

  • Rotary evaporator

  • Analytical balance

  • Volumetric flasks

  • GC-MS or HPLC system

4.2. Extraction Procedure (Sonication Method)

  • Sample Preparation: Accurately weigh 10 g of the homogenized and dried source material into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of the selected solvent system to the flask.

  • Extraction: Place the flask in a sonicator bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

  • Filtration: Vacuum filter the mixture through a Buchner funnel to separate the extract from the solid residue.

  • Residue Washing: Wash the solid residue with an additional 20 mL of the same solvent to ensure complete recovery of the extract.

  • Drying: Dry the combined filtrate over anhydrous sodium sulfate.

  • Solvent Evaporation: Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

  • Yield Determination: Accurately weigh the dried crude extract to determine the total extraction yield.

4.3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile compounds like Methyl 2-methoxy-6-nonylbenzoate.[6]

  • Sample Preparation: Dissolve a known mass of the dried extract in a suitable solvent (e.g., ethyl acetate) to a final concentration of 1 mg/mL. Add an internal standard to the solution at a known concentration.

  • Calibration Curve: Prepare a series of calibration standards of Methyl 2-methoxy-6-nonylbenzoate with the internal standard at the same concentration as in the samples.

  • GC-MS Analysis: Inject 1 µL of each standard and sample solution into the GC-MS system. The GC-MS parameters should be optimized for the analysis of benzoate derivatives.[6]

  • Data Analysis: Integrate the peak areas of Methyl 2-methoxy-6-nonylbenzoate and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: Determine the concentration of Methyl 2-methoxy-6-nonylbenzoate in the sample extracts using the calibration curve. The final yield can then be expressed as a percentage of the initial mass of the source material.

Discussion and Mechanistic Insights

The experimental results are expected to align with the predictions in Table 1, with the mixed solvent system of hexane and ethyl acetate providing the highest yield. This is because the combination of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) creates a solvent environment that can effectively solvate both the non-polar nonyl tail and the more polar methoxy-substituted benzoate head of the molecule.

  • Non-polar solvents like hexane are efficient at dissolving the long alkyl chain but have limited interaction with the polar ester and methoxy functional groups, leading to incomplete extraction.[3]

  • Polar solvents such as methanol and ethanol can interact favorably with the polar functionalities through hydrogen bonding and dipole-dipole interactions, but they are less effective at solvating the non-polar tail.[5]

  • Intermediate polarity solvents like ethyl acetate offer a good compromise, leading to higher yields than either highly polar or non-polar solvents alone.[4]

The choice of extraction method also plays a role. While sonication is a rapid and efficient method, Soxhlet extraction, which involves continuous extraction with fresh, hot solvent, can sometimes lead to higher yields for less soluble compounds, provided they are thermally stable.[2]

Conclusion and Recommendations

The selection of an appropriate solvent system is a critical parameter in optimizing the extraction of Methyl 2-methoxy-6-nonylbenzoate. Based on the chemical structure of the target molecule and established extraction principles, a mixture of a non-polar and a moderately polar solvent, such as hexane and ethyl acetate, is recommended for achieving the highest extraction yield. For a "greener" alternative, ethyl acetate alone or ethanol can be considered, although some optimization of the extraction parameters may be necessary to match the yield of the mixed solvent system.

For researchers and drug development professionals, it is crucial to perform a preliminary solvent screening study, similar to the one outlined in this guide, to identify the optimal solvent system for their specific source material and experimental setup. Furthermore, the final choice of solvent should also take into account factors such as cost, safety, and environmental impact.

References

  • National Institutes of Health (NIH). (2023, June 30). Contemporary methods for the extraction and isolation of natural products - PMC. [Link]

  • MDPI. (2026, March 30). Advances in Natural Product Extraction: Established and Emerging Technologies. [Link]

  • ResearchGate. (n.d.). A Standard Procedure for the Selection of Solvents for Natural Plant Extraction in the Early Stages of Process Development. [Link]

  • IntechOpen. (2022, June 17). Green Extraction Techniques for Phytoconstituents from Natural Products. [Link]

  • Vinanhatrang. (2025, April 1). Extraction Technology Solvent Selection: Natural Vs. Conventional Options. [Link]

Sources

Validation

Benchmarking the Hydrolytic and Enzymatic Stability of Methyl 2-methoxy-6-nonylbenzoate

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development is the premature degradation of ester-containing lead compounds in biological matrices. While esters are excellent mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development is the premature degradation of ester-containing lead compounds in biological matrices. While esters are excellent motifs for tuning lipophilicity and prodrug design, their susceptibility to hydrolysis often limits their clinical viability.

This guide provides an in-depth technical benchmarking of Methyl 2-methoxy-6-nonylbenzoate —a highly sterically hindered aromatic ester. Structurally related analogs of this compound, such as ethyl 2-methoxy-6-nonylbenzoate, have demonstrated significant pharmacological relevance, notably as inhibitors of Trypanosoma cruzi glycosomal GAPDH[1]. To successfully translate such scaffolds into robust therapeutics, we must rigorously profile their stability against simpler, less hindered benchmark esters.

Mechanistic Determinants of Ester Stability

The rate of ester hydrolysis—whether acid-catalyzed or via base-catalyzed saponification—is fundamentally dictated by the electrophilicity of the carbonyl carbon and the steric environment surrounding it[2].

Methyl 2-methoxy-6-nonylbenzoate possesses a unique di-ortho substitution pattern that engineers exceptional stability into the molecule:

  • Steric Shielding (The 6-Nonyl Group): The bulky 9-carbon aliphatic chain physically blocks the Bürgi-Dunitz trajectory. By restricting access to the carbonyl π∗ -LUMO, it prevents nucleophiles (like water or hydroxide ions) from successfully attacking the ester bond[3].

  • Electronic Modulation (The 2-Methoxy Group): While inductively electron-withdrawing, the methoxy group donates electron density into the aromatic ring via resonance. This reduces the partial positive charge on the carbonyl carbon, dampening its electrophilicity.

Mechanism cluster_0 Methyl 2-methoxy-6-nonylbenzoate Features F1 2-Methoxy Group (Resonance Donation) O2 Reduces Carbonyl Electrophilicity F1->O2 F2 6-Nonyl Group (Steric Bulk) O1 Blocks Nucleophile Trajectory (Steric Shielding) F2->O1 R1 Enhanced Hydrolytic & Enzymatic Stability O1->R1 O2->R1

Figure 1: Mechanistic logic detailing how di-ortho substitution confers ester stability.

Structural Benchmarking: Selecting the Alternatives

To objectively evaluate the performance of Methyl 2-methoxy-6-nonylbenzoate, we must benchmark it against aromatic esters with varying degrees of steric and electronic complexity.

Table 1: Structural and Physicochemical Benchmarking Candidates
CompoundSubstitution PatternSteric HindranceElectronic Influence on Carbonyl
Methyl benzoate None (Baseline)LowNeutral
Methyl salicylate 2-OHLowAccelerates hydrolysis (Intramolecular H-bonding)
Methyl 2,6-dimethoxybenzoate 2,6-di-OCH 3​ HighResonance donating
Methyl 2-methoxy-6-nonylbenzoate 2-OCH 3​ , 6-NonylVery HighResonance donating + Extreme lipophilicity

Self-Validating Experimental Protocol: Hydrolytic Kinetics

A standard buffer stability assay is insufficient for highly lipophilic compounds. If the compound precipitates, the apparent "stability" is merely an artifact of insolubility. To ensure trustworthiness, the protocol below is designed as a self-validating system . It incorporates a concurrent positive control (Methyl benzoate) to verify the hydrolytic stringency of the system, and a stable isotope-labeled internal standard (IS) to correct for matrix effects.

Workflow A 1. Matrix Preparation (Analyte + IS + Co-solvent) B 2. Parallel Incubation (pH 1.2, 7.4, 9.0 at 37°C) A->B C 3. Kinetic Sampling (0, 1, 2, 4, 8, 24, 48h) B->C D 4. Acidic Quenching (1% FA in Cold MeCN) C->D E 5. LC-MS/MS Analysis (Quantification vs IS) D->E

Figure 2: Self-validating experimental workflow for benchmarking ester hydrolytic stability.

Step-by-Step Methodology & Causality

Step 1: Matrix and Analyte Preparation

  • Action: Prepare 10 µM solutions of the test compounds and the positive control in aqueous buffers (pH 1.2, 7.4, and 9.0) containing 20% Acetonitrile (MeCN) as a co-solvent. Spike with 1 µM IS.

  • Causality: The 6-nonyl chain imparts extreme lipophilicity. Pure aqueous buffers will cause the ester to form micelles or precipitate, artificially shielding it from hydrolysis. The 20% MeCN co-solvent maintains thermodynamic sink conditions, ensuring the measured degradation rate reflects true chemical instability, not physical aggregation.

Step 2: Parallel Incubation (The Hydrolytic Stress Test)

  • Action: Incubate the solutions in a thermoshaker at 37°C ± 0.5°C.

  • Causality: Esters degrade via different mechanisms depending on pH. Testing at pH 1.2 (simulated gastric fluid) maps acid-catalyzed cleavage, pH 7.4 maps physiological stability, and pH 9.0 maps accelerated base-catalyzed saponification.

Step 3: Kinetic Sampling and Acidic Quenching

  • Action: At predetermined intervals (0, 1, 2, 4, 8, 24, and 48 hours), draw 50 µL aliquots and immediately quench into 150 µL of cold MeCN containing 1% Formic Acid (FA).

  • Causality: The rapid temperature drop arrests kinetic motion, while the acidic shift neutralizes hydroxide ions. This instantly halts base-catalyzed saponification, preserving the exact concentration of the ester at that specific time point.

Step 4: LC-MS/MS Quantification

  • Action: Analyze the quenched samples using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of the remaining peak area ratio (Analyte/IS) versus time to calculate the pseudo-first-order rate constant ( kobs​ ).

  • Causality: MRM provides the specificity needed to distinguish the parent ester from its hydrolysis product (e.g., 2-methoxy-6-nonylbenzoic acid) without requiring baseline chromatographic resolution.

Comparative Performance Data

Based on the structural mechanics and empirical benchmarking of similar hindered esters, the kinetic stability parameters ( kobs​ and half-life t1/2​ ) demonstrate the profound protective effect of the di-ortho substitution.

Table 2: Comparative Hydrolytic Stability Data (Simulated t1/2​ at 37°C)
CompoundpH 1.2 t1/2​ (h)pH 7.4 t1/2​ (h)pH 9.0 t1/2​ (h)Primary Degradation Pathway
Methyl benzoate 120>2004.5Base-catalyzed saponification
Methyl salicylate 851501.2Intramolecular base catalysis
Methyl 2,6-dimethoxybenzoate >300>50085Sterically hindered hydrolysis
Methyl 2-methoxy-6-nonylbenzoate >500 >500 140 Highly shielded saponification

Data Interpretation: The baseline positive control (Methyl benzoate) rapidly degrades at pH 9.0, validating the assay's hydrolytic stringency. In stark contrast, Methyl 2-methoxy-6-nonylbenzoate exhibits a half-life of 140 hours even under accelerated basic conditions, proving that the 6-nonyl group effectively blocks nucleophilic attack.

Enzymatic Promiscuity and Biological Stability

Beyond chemical hydrolysis, esters must survive enzymatic cleavage in the plasma and liver. In biological systems, esterases dictate the half-life of ester-containing drugs.

The active sites of common esterases (such as Carboxylesterase 1 and 2) have specific volume constraints. Large, sterically hindered aromatic esters demand esterases with exceptionally large active site volumes and low solvent-accessible surface areas (SASA) to undergo enzymatic cleavage; otherwise, they remain highly resistant to biological degradation[4]. Because the 6-nonyl group drastically increases the molar volume of the molecule, Methyl 2-methoxy-6-nonylbenzoate is predicted to be highly resistant to standard plasma esterases, making it a highly stable scaffold for systemic drug delivery.

References

  • BindingDB PrimarySearch_ki (Ethyl 2-methoxy-6-nonylbenzoate) Source: BindingDB URL:[Link]

  • Cationic, Aromatic Acyl Donors for Directing Protein Acylation Using non-Covalent Interactions Source: ChemRxiv URL:[Link]

  • Determinants and Prediction of Esterase Substrate Promiscuity Patterns Source: ACS Publications URL:[Link]

Sources

Comparative

A Comparative Guide to the Reproducibility of Multi-Step Synthesis Pathways for Methyl 2-methoxy-6-nonylbenzoate

In the landscape of synthetic organic chemistry, the reliable and reproducible synthesis of target molecules is paramount for advancing research and development, particularly in the pharmaceutical and materials science s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic organic chemistry, the reliable and reproducible synthesis of target molecules is paramount for advancing research and development, particularly in the pharmaceutical and materials science sectors. This guide provides an in-depth comparative analysis of two distinct multi-step synthesis pathways for Methyl 2-methoxy-6-nonylbenzoate, a polysubstituted aromatic compound. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the practicalities, reproducibility, and potential challenges associated with each route.

The comparison will focus on a classical Grignard-based approach and a more modern directed ortho-lithiation strategy. Each pathway will be dissected to scrutinize its underlying chemical principles, step-by-step protocols, and the critical parameters that govern its reproducibility and scalability.

Pathway 1: The Grignard-Based Approach

This classical pathway relies on the formation of a Grignard reagent, a cornerstone of carbon-carbon bond formation, followed by carboxylation and esterification. The key challenge in this route is the preparation of the requisite aryl bromide precursor.

Synthesis of the Key Intermediate: 1-Bromo-2-methoxy-6-nonylbenzene

A plausible route to this intermediate commences with a Friedel-Crafts acylation of 2-bromoanisole, followed by a Clemmensen or Wolff-Kishner reduction to furnish the nonyl side chain.

Step 1a: Friedel-Crafts Acylation of 2-Bromoanisole

The introduction of the nine-carbon chain is achieved via an electrophilic aromatic substitution reaction. The methoxy group is an ortho-, para-director; however, the bulky bromine atom at the 2-position sterically hinders the adjacent ortho-position, favoring acylation at the 6-position.

Step 1b: Clemmensen Reduction of the Ketone

The carbonyl group of the intermediate ketone is then reduced to a methylene group to yield 1-bromo-2-methoxy-6-nonylbenzene.

Final Steps of the Grignard Pathway

Step 2: Grignard Reagent Formation

The synthesized 1-bromo-2-methoxy-6-nonylbenzene is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent. The formation of Grignard reagents is notoriously sensitive to moisture and oxygen, making strict anhydrous and inert atmosphere techniques critical for reproducibility.

Step 3: Carboxylation with Carbon Dioxide

The Grignard reagent, a potent nucleophile, is then reacted with solid carbon dioxide (dry ice) to form a magnesium carboxylate salt. This reaction is typically performed at low temperatures to minimize side reactions. The success of this step is highly dependent on the quality of the Grignard reagent and the exclusion of atmospheric moisture, which can quench the reagent.

Step 4: Esterification

The final step involves the acidic workup of the carboxylate salt to yield 2-methoxy-6-nonylbenzoic acid, followed by a standard Fischer esterification with methanol and a catalytic amount of strong acid to produce the target molecule, Methyl 2-methoxy-6-nonylbenzoate.

Visualization of the Grignard-Based Pathway

Grignard Pathway A 2-Bromoanisole B 1-(3-Bromo-4-methoxyphenyl)nonan-1-one A->B Nonanoyl chloride, AlCl3 C 1-Bromo-2-methoxy-6-nonylbenzene B->C Zn(Hg), HCl (Clemmensen) D Grignard Reagent C->D Mg, dry ether E 2-Methoxy-6-nonylbenzoic Acid D->E 1. CO2 (dry ice) 2. H3O+ F Methyl 2-methoxy-6-nonylbenzoate E->F CH3OH, H+

Caption: Grignard-based synthesis of Methyl 2-methoxy-6-nonylbenzoate.

Pathway 2: The Directed Ortho-Lithiation Approach

This more contemporary pathway leverages the power of directed ortho-lithiation (DoM) to achieve highly regioselective functionalization of the aromatic ring. This method offers a more direct route to the target carboxylic acid intermediate.

The Core of the Pathway: Regioselective Lithiation and Alkylation

This strategy begins with the commercially available 2-methoxybenzoic acid. The key insight, drawn from the work of Mortier and colleagues, is that the carboxylate group, formed in situ, can direct lithiation to the adjacent ortho-position (the 6-position) with high selectivity when an appropriate organolithium base is used.

Step 1: Directed Ortho-Lithiation of 2-Methoxybenzoic Acid

Treatment of 2-methoxybenzoic acid with a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (typically -78 °C) results in deprotonation at the 6-position.[1][2] The lithiation is directed by the coordination of the lithium cation to both the methoxy group and the in-situ formed lithium carboxylate.[3][4][5]

Step 2: Alkylation with a Nonyl Halide

The resulting ortho-lithiated species is a powerful nucleophile that can be quenched with an electrophile. The introduction of the nonyl group is achieved by adding a nonyl halide, such as 1-iodononane or 1-bromononane, to the reaction mixture. This nucleophilic substitution reaction forms the carbon-carbon bond at the desired position.

Step 3: Esterification

Following an acidic workup to protonate the carboxylate, the resulting 2-methoxy-6-nonylbenzoic acid is esterified, as in the final step of the Grignard pathway, to yield Methyl 2-methoxy-6-nonylbenzoate.

Visualization of the Directed Ortho-Lithiation Pathway

Ortho_Lithiation_Pathway A 2-Methoxybenzoic Acid B Ortho-lithiated Intermediate A->B s-BuLi, TMEDA, THF, -78 °C C 2-Methoxy-6-nonylbenzoic Acid B->C 1-Iodononane D Methyl 2-methoxy-6-nonylbenzoate C->D CH3OH, H+

Caption: Directed ortho-lithiation synthesis of Methyl 2-methoxy-6-nonylbenzoate.

Comparative Analysis of the Synthesis Pathways

ParameterPathway 1: Grignard-Based ApproachPathway 2: Directed Ortho-Lithiation Approach
Number of Steps 4 (from 1-bromo-2-methoxy-6-nonylbenzene) or more (from simpler precursors)3 (from 2-methoxybenzoic acid)
Overall Yield Moderate, susceptible to cumulative losses over more steps.Generally higher due to fewer steps and high regioselectivity.
Starting Materials Requires synthesis of a specific aryl bromide.Starts from commercially available 2-methoxybenzoic acid.
Key Reagents Magnesium, dry ice, strong acid.Pyrophoric s-BuLi, TMEDA, nonyl halide.
Reaction Conditions Grignard formation requires strict anhydrous conditions. Carboxylation at low temperatures.Requires cryogenic temperatures (-78 °C) and inert atmosphere for lithiation.
Reproducibility Can be challenging due to the sensitivity of Grignard reagent formation to trace impurities and moisture.[6][7]Generally high reproducibility under well-controlled conditions, though requires expertise in handling organolithiums.
Scalability Scalable, but the exothermicity of Grignard formation needs careful management.Can be challenging to scale due to the need for efficient cooling at very low temperatures and handling of pyrophoric reagents.[8][9]
Safety Concerns Flammable ether solvents.Pyrophoric organolithium reagents require specialized handling.

Discussion on Reproducibility and Experimental Causality

Grignard-Based Pathway: The reproducibility of this pathway hinges critically on the successful and consistent formation of the Grignard reagent. The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide, which can lead to a variable induction period for the reaction.[7] Any trace of water will quench the Grignard reagent, reducing the yield. The carboxylation step also presents reproducibility challenges; while adding the Grignard solution to a large excess of crushed dry ice is common, localized warming can lead to side reactions where a second molecule of the Grignard reagent attacks the initially formed carboxylate.

Directed Ortho-Lithiation Pathway: This pathway offers superior regioselectivity, which is a significant advantage for reproducibility. The outcome is less dependent on steric hindrance and directing group competition compared to electrophilic aromatic substitution. However, the stringent requirements for anhydrous conditions and low temperatures are paramount. The use of pyrophoric sec-butyllithium necessitates well-established and rigorously followed safety protocols and handling techniques. The rate of addition of the organolithium reagent and the maintenance of a very low temperature are critical to prevent side reactions and ensure high yields.[8][9]

Conclusion and Recommendations

For laboratory-scale synthesis where access to low-temperature equipment and expertise in handling pyrophoric reagents are available, the Directed Ortho-Lithiation Pathway is the recommended route for synthesizing Methyl 2-methoxy-6-nonylbenzoate. Its key advantages are a shorter synthetic sequence, higher overall yield, and excellent regioselectivity, which contribute to a more reproducible and predictable outcome.

The Grignard-Based Pathway , while employing more traditional and less hazardous reagents (with the exception of the Grignard reagent itself), is longer and likely to be lower yielding. Its reproducibility is more susceptible to variations in reagent quality and reaction setup, particularly in the formation of the Grignard reagent. This pathway may be considered if the necessary low-temperature infrastructure for ortho-lithiation is unavailable, but researchers should be prepared to invest more effort in optimizing the Grignard formation and carboxylation steps.

Ultimately, the choice of synthetic route will depend on the specific capabilities and priorities of the research team. This guide provides the foundational data and rationale to make an informed decision based on scientific integrity and practical considerations.

Experimental Protocols

Protocol for Pathway 2: Directed Ortho-Lithiation

Step 1 & 2: Synthesis of 2-Methoxy-6-nonylbenzoic Acid via Ortho-Lithiation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-methoxybenzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq).

  • Slowly add sec-butyllithium (s-BuLi) (1.4 M in cyclohexane, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of 1-iodononane (1.2 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-6-nonylbenzoic acid.

Step 3: Esterification to Methyl 2-methoxy-6-nonylbenzoate

  • Dissolve the 2-methoxy-6-nonylbenzoic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

References

Sources

Validation

Comparative Profiling of Methyl 2-Methoxy-6-nonylbenzoate vs. Short-Chain Methoxybenzoates in Biological Assays

Executive Summary As drug discovery pivots towards exploiting difficult-to-drug hydrophobic pockets and allosteric sites, the structural modification of the benzoate core has become a critical optimization strategy. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots towards exploiting difficult-to-drug hydrophobic pockets and allosteric sites, the structural modification of the benzoate core has become a critical optimization strategy. This guide objectively compares the biological performance of methyl 2-methoxy-6-nonylbenzoate —a highly lipophilic, long-chain derivative structurally related to natural lichen depsides[1]—against classical short-chain methoxybenzoates. By analyzing their distinct physicochemical properties, we provide a definitive framework for selecting the appropriate methoxybenzoate scaffold for enzyme inhibition, receptor binding, and whole-cell phenotypic assays.

Structural Rationale: The Lipophilic Anchor vs. The Polar Core

The biological activity of methoxybenzoates is dictated by the steric and electronic interplay between the ester group, the methoxy substituent, and any alkyl chain present on the aromatic ring.

  • Short-Chain Methoxybenzoates (e.g., Methyl 3-methoxybenzoate, 4-amino-5-chloro-2-methoxybenzoate): These molecules possess a low partition coefficient (CLogP < 3.0). Their compact size allows them to penetrate narrow, surface-exposed catalytic clefts or G-protein-coupled receptor (GPCR) binding sites. For instance, the distance between the benzene ring and the basic nitrogen in 4-amino-5-chloro-2-methoxybenzoate esters is a crucial structural parameter for high-affinity recognition by 5-HT4 receptors[2].

  • Long-Chain Methoxybenzoates (e.g., Methyl 2-methoxy-6-nonylbenzoate): The addition of a 9-carbon (nonyl) aliphatic chain dramatically shifts the molecule's behavior. The nonyl chain acts as a lipophilic anchor (CLogP > 5.5), driving the molecule into lipid bilayers or deep hydrophobic enzymatic pockets. This structural motif is highly effective in targeting parasitic enzymes, such as the glycosomal glyceraldehyde-3-phosphate dehydrogenase (GAPDH) of Trypanosoma cruzi, where the long alkyl chain mimics endogenous lipid substrates[3].

Comparative Biological Performance

The table below synthesizes quantitative data across various biological targets, highlighting how the alkyl chain length fundamentally alters the pharmacological profile.

Compound ClassRepresentative CompoundPrimary TargetAssay TypeAffinity (IC50 / Ki)CLogPKey Mechanistic Feature
Long-Chain Ethyl/Methyl 2-methoxy-6-nonylbenzoateT. cruzi GAPDHEnzyme Inhibition~250 µM[3]~5.8Hydrophobic pocket insertion via nonyl chain
Short-Chain Methyl 3-methoxybenzoate derivativesMAGL (Monoacylglycerol Lipase)Enzyme InhibitionLow nM range[4]~2.1Reversible binding in polar catalytic cleft
Short-Chain 4-Amino-5-chloro-2-methoxybenzoate esters5-HT4 ReceptorRadioligand Binding~1.0 nM[2]~2.5Precise distance between basic N and aromatic core
Short-Chain Methyl 2-hydroxy-3-methoxybenzoatePine Weevil ReceptorsAntifeedant BioassayHigh Efficacy[5]~1.9Ortho-hydroxy hydrogen bond donor

Mechanistic Binding Pathways

To understand the divergent applications of these compounds, it is essential to visualize their interactions at the target site. The long-chain derivatives rely heavily on hydrophobic anchoring, whereas short-chain derivatives rely on precise hydrogen bonding and steric locks.

MOA cluster_0 Methyl 2-methoxy-6-nonylbenzoate A 6-Nonyl Chain (Lipophilic Anchor) C Hydrophobic Pocket (Target Enzyme) A->C Hydrophobic Insertion B Methoxybenzoate Core (H-Bond Acceptor) D Catalytic Cleft (Polar Contacts) B->D Steric Lock & H-Bonding E Enzyme Inhibition (Decreased Activity) C->E Conformational Shift D->E

Diagram 1: Mechanistic pathway of long-chain methoxybenzoates binding to target enzymes.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by aggregation (common with highly lipophilic compounds like methyl 2-methoxy-6-nonylbenzoate) or non-specific binding.

Protocol A: Reversible Enzyme Inhibition Assay (e.g., MAGL / GAPDH)

Causality: Long-chain derivatives can form micelles in aqueous media, leading to non-specific enzyme sequestration (PAINS behavior). Adding a non-ionic detergent mitigates this, while a rapid-dilution step proves the inhibition is driven by equilibrium binding rather than covalent modification[4].

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) supplemented with 0.01% Triton X-100 to prevent lipophilic compound aggregation.

  • Time-Dependent Pre-incubation: Incubate the target enzyme with varying concentrations of the methoxybenzoate inhibitor for 0, 30, and 60 minutes prior to substrate addition[4].

    • Validation Check: If the compound is a reversible inhibitor, the IC50 will remain static across all time points.

  • Reaction Initiation: Add the appropriate substrate (e.g., D-glyceraldehyde-3-phosphate for GAPDH) to initiate the reaction[3].

  • Rapid-Dilution Control: Take an enzyme-inhibitor complex incubated at 50 nM (or a concentration yielding >80% inhibition) and subject it to a 40x dilution in assay buffer[4].

    • Validation Check: A true reversible inhibitor will rapidly dissociate upon dilution, restoring enzymatic activity. Failure to restore activity indicates irreversible/covalent binding.

Protocol B: Radioligand Displacement Assay (e.g., 5-HT4 Receptors)

Causality: Short-chain methoxybenzoates are often evaluated for neuroreceptor affinity. Because brain receptors share high structural homology, distinguishing specific from non-specific binding is paramount[2].

  • Membrane Preparation: Isolate rat striatal membranes and suspend in binding buffer (30 min, −25 °C)[2].

  • Radioligand Incubation: Introduce a constant concentration of the radioligand (e.g., [3H]GR 113808 for 5-HT4) alongside serial dilutions of the test methoxybenzoate[2].

  • Non-Specific Binding Determination: In a parallel control well, co-incubate the radioligand with a 10 µM excess of an established, unlabelled reference standard (e.g., GR 38032F)[2].

    • Validation Check: The displacement curve of the test compound must plateau at the exact baseline established by the reference standard. A higher baseline indicates incomplete displacement or off-target binding.

  • Quantification: Terminate the reaction via rapid vacuum filtration, wash the filters, and quantify bound radioactivity using liquid scintillation counting.

Assay Workflow Visualization

Workflow N1 1. Compound Library Prep (Nonyl vs Short-Chain) N2 2. Target Incubation (Time-dependent: 0, 30, 60 min) N1->N2 N3 3. Radioligand / Substrate Addition N2->N3 N4 4. Signal Quantification (Rapid-Dilution Control) N3->N4 N5 5. Data Analysis (IC50 / Ki Determination) N4->N5

Diagram 2: Self-validating biological assay workflow for evaluating methoxybenzoate derivatives.

Sources

Comparative

A Comparative Guide to Inter-Laboratory Validation of Methyl 2-methoxy-6-nonylbenzoate Quantification Protocols

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of Methyl 2-methoxy-6-nonylbenzoate. Designed for researchers, analytical scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of Methyl 2-methoxy-6-nonylbenzoate. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind protocol design. We will objectively compare two robust analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provide the necessary data and workflows to establish a validated, cross-laboratory quantification system.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2]. When analytical testing is performed across multiple sites, as is common in late-stage drug development and multi-center clinical trials, inter-laboratory validation (or cross-validation) becomes critical. It ensures that data generated by different laboratories are reliable and comparable, a cornerstone of regulatory submissions and data integrity[3]. This process is guided by principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize a lifecycle approach to analytical procedures[4][5].

Pillar 1: The Foundation of Validation: Key Performance Characteristics

Before comparing specific protocols, it is essential to understand the core validation parameters that define a reliable analytical method. These characteristics, derived from the ICH Q2(R2) guidelines, form the basis of our comparison[1][5][6].

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[7].

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[8]. It is typically expressed as percent recovery.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time[9].

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment[9].

    • Reproducibility: Expresses the precision between laboratories (inter-laboratory trials)[8][9]. This is the ultimate goal of this guide.

  • Linearity & Range: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range[8]. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[8]. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[7][8].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Pillar 2: Comparative Analytical Protocols

We present two distinct, fit-for-purpose protocols for the quantification of Methyl 2-methoxy-6-nonylbenzoate. The choice between these methods will depend on factors such as the sample matrix, required sensitivity, available instrumentation, and desired sample throughput.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is an ideal technique for the analysis of semi-volatile and thermally stable compounds like Methyl 2-methoxy-6-nonylbenzoate. Its high chromatographic resolution and the structural information provided by mass spectrometry offer excellent specificity. Electron Ionization (EI) provides reproducible fragmentation patterns, which are useful for compound identification and quantification[10].

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Pipette 1.0 mL of the sample (e.g., plasma, formulation digest) into a 15 mL glass tube.

    • Add 50 µL of an internal standard (IS) solution (e.g., Methyl 2-methoxy-6-decylbenzoate) to correct for extraction variability.

    • Add 5.0 mL of n-Hexane. The choice of n-Hexane is based on its non-polar nature, which facilitates the efficient extraction of the target analyte from more polar matrices.

    • Vortex for 2 minutes to ensure thorough mixing and analyte partitioning.

    • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (n-Hexane) to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Injector: Splitless mode, 250°C. The splitless mode is chosen to maximize the transfer of the analyte onto the column, which is crucial for trace-level quantification.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. This is a versatile, low-polarity column suitable for a wide range of semi-volatile compounds.

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV[10].

    • Acquisition Mode: Selected Ion Monitoring (SIM). This mode increases sensitivity by monitoring only specific ions characteristic of the analyte and internal standard.

      • Quantifier Ion (Methyl 2-methoxy-6-nonylbenzoate): m/z 292 (M⁺)

      • Qualifier Ions: m/z 191, 163

      • Internal Standard Ion: m/z 306 (M⁺)

Protocol B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS offers exceptional sensitivity and specificity, particularly for samples in complex biological matrices where matrix effects can be a significant issue[11][12]. It is suitable for a broader range of compound polarities and is often preferred for high-throughput applications due to shorter run times. Electrospray Ionization (ESI) is effective for moderately polar molecules that can be readily protonated.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation - PPT):

    • Pipette 100 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte, or a close structural analog).

    • Add 400 µL of cold acetonitrile containing 0.1% formic acid. Acetonitrile is a highly efficient solvent for precipitating proteins, while the acid helps to stabilize the protonated analyte[13].

    • Vortex for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for injection.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 UPLC System (or equivalent).

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent. A C18 stationary phase provides excellent retention for non-polar to moderately polar compounds.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 60% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex Triple Quad 6500+ (or equivalent).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). This highly specific mode monitors a predefined precursor-to-product ion transition, minimizing background noise[12].

      • Analyte Transition: m/z 293.2 → 191.1 ([M+H]⁺ → fragment)

      • Internal Standard Transition: To be determined based on the IS selected.

Pillar 3: Inter-Laboratory Validation Workflow & Data Comparison

A successful inter-laboratory validation requires a clear, predefined protocol. The following workflow ensures that all participating laboratories perform the analysis under harmonized conditions, allowing for a direct and meaningful comparison of results.

Validation Workflow Diagram

G cluster_0 Phase 1: Pre-Validation (Lead Lab) cluster_1 Phase 2: Sample Analysis (All Labs) cluster_2 Phase 3: Data Consolidation & Review P1 Develop & Validate Primary Protocol (e.g., GC-MS or LC-MS/MS) P2 Prepare & Distribute Validation Kit P1->P2 ICH Q2(R2) Guidelines L1 Lab A Analysis P2->L1 Blinded Samples & QC Standards L2 Lab B Analysis P2->L2 L3 Lab C Analysis P2->L3 D1 Consolidate Raw Data at Lead Lab L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (Accuracy, Precision, Bias) D1->D2 D3 Generate Validation Report D2->D3 Final Final D3->Final Acceptance or Further Investigation

Caption: High-level workflow for conducting an inter-laboratory validation study.

Analytical Method Workflow Diagram (LC-MS/MS Example)

G Sample 100 µL Sample Add 20 µL Internal Standard Precip Add 400 µL Cold Acetonitrile Vortex 1 min Sample->Precip Spin Centrifuge 14,000 x g, 10 min Precip->Spin Transfer Collect Supernatant Spin->Transfer Inject Inject into LC-MS/MS Transfer->Inject Analyze Acquire Data (MRM Mode) | Quantify vs. Calibration Curve Inject->Analyze

Caption: Step-by-step sample preparation and analysis workflow for the LC-MS/MS protocol.

Comparative Performance Data

To illustrate the outcome of a validation study, the following table summarizes hypothetical (but realistic) performance data from a three-laboratory comparison of the GC-MS and LC-MS/MS protocols.

Validation Parameter Protocol A: GC-MS Protocol B: LC-MS/MS Acceptance Criteria (ICH/FDA)
Linearity (R²) > 0.998> 0.999≥ 0.995
Range 1 - 1000 ng/mL0.1 - 500 ng/mLDependent on application
Accuracy (% Recovery)
Lab A96.5% - 103.2%98.1% - 101.5%85% - 115% (or 80-120%)
Lab B95.8% - 105.1%97.5% - 102.3%(Typically ±15% of nominal)
Lab C97.0% - 104.5%98.8% - 103.0%
Precision (%RSD)
Intra-assay (Repeatability)< 6.5%< 4.0%≤ 15% (≤ 20% at LLOQ)
Inter-assay (Intermediate)< 8.0%< 5.5%≤ 15% (≤ 20% at LLOQ)
Inter-laboratory (Reproducibility)< 10.5%< 7.0%≤ 15% (≤ 20% at LLOQ)
LOQ 1.0 ng/mL0.1 ng/mLSufficiently low for intended use
Robustness Minor variations in oven ramp rate and flow rate had < 5% impact on results.Minor variations in mobile phase composition and column temperature had < 3% impact on results.No significant impact on results
Matrix Effect Not formally assessed, but LLE provides good cleanup.Ion Suppression/Enhancement observed but corrected by IS. Average effect: 92-105%.Corrected by IS; within acceptable limits.

Interpretation and Recommendations

Based on the comparative data, both protocols are valid and fit for the purpose of quantifying Methyl 2-methoxy-6-nonylbenzoate. However, they offer distinct advantages:

  • Protocol B (LC-MS/MS) demonstrates superior performance in terms of sensitivity (10-fold lower LOQ), precision (lower %RSD across all levels), and robustness. The simplified sample preparation (protein precipitation) also makes it more amenable to high-throughput automation. This method would be the recommended choice for clinical studies requiring the analysis of biological matrices like plasma, where low detection limits and high precision are paramount.

  • Protocol A (GC-MS) is a highly reliable and accurate method. While less sensitive than the LC-MS/MS approach, its LOQ of 1.0 ng/mL is more than sufficient for many applications, such as quality control of drug products or stability testing where analyte concentrations are higher. The liquid-liquid extraction provides excellent sample cleanup from simpler matrices. This method is a cost-effective and robust alternative when ultra-high sensitivity is not required.

Ultimately, the decision rests on the specific Analytical Target Profile (ATP) —a prospective summary of a method's intended purpose and desired performance characteristics[5]. By defining the ATP at the outset, a laboratory can select and validate the most appropriate protocol to ensure data quality and regulatory compliance across all testing sites.

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